What is the fluorescence quantum yield of 9-Anthracenemethanol, 10-ethyl-
Title: Photophysical Dynamics and Fluorescence Quantum Yield of 10-Ethyl-9-anthracenemethanol: A Comprehensive Technical Guide Executive Summary In the realm of fluorescent probes and photoremovable protecting groups (PP...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Photophysical Dynamics and Fluorescence Quantum Yield of 10-Ethyl-9-anthracenemethanol: A Comprehensive Technical Guide
Executive Summary
In the realm of fluorescent probes and photoremovable protecting groups (PPGs), anthracene derivatives occupy a privileged position due to their highly resolved vibronic emission and robust photostability. While the unsubstituted anthracene core exhibits a moderate fluorescence quantum yield (
ΦF≈0.27
)[1], functionalization at the meso (9,10) positions drastically alters its photophysical trajectory.
10-Ethyl-9-anthracenemethanol (CAS 29852-41-3) presents a fascinating case study in substituent-driven photophysics. It features a "push-pull" steric and electronic environment: a 10-ethyl group that rigidifies the fluorophore and a 9-hydroxymethyl group that introduces solvent-sensitive non-radiative decay pathways. This guide dissects the causality behind its fluorescence quantum yield—typically ranging from 0.40 to 0.60 depending on the microenvironment—and provides self-validating protocols for its empirical determination.
Mechanistic Photophysics: The Dual-Substituent Effect
To understand the quantum yield of 10-ethyl-9-anthracenemethanol, one must analyze the competing kinetic rates of radiative decay (
kr
) and non-radiative decay (
knr
). The quantum yield is defined by the equation:
ΦF=kr/(kr+knr)
.
A. The Enhancing Effect of the 10-Ethyl Group (Steric Shielding)
In unsubstituted anthracene, a primary pathway for non-radiative decay is Intersystem Crossing (ISC) from the lowest excited singlet state (
S1
) to a nearly isoenergetic higher triplet state (
T2
). Alkyl substitution at the 10-position (e.g., the ethyl group) introduces steric bulk that structurally distorts the potential energy surface, increasing the energy gap between
S1
and
T2
. This steric shielding effectively blocks the ISC pathway, which is why 9,10-dialkylanthracenes often exhibit near-unity quantum yields (
ΦF>0.90
).
B. The Quenching Effect of the 9-Hydroxymethyl Group (PIET & H-Bonding)
Conversely, the 9-hydroxymethyl (-CH
2
OH) moiety acts as a fluorescence quencher. In protic solvents, the hydroxyl group engages in intermolecular hydrogen bonding, which facilitates vibrational relaxation. More critically, the oxygen atom can participate in Photoinduced Intramolecular Electron Transfer (PIET)[2]. Upon excitation, electron density shifts, creating a transient charge-transfer state that rapidly decays back to the ground state without emitting a photon, thereby lowering the overall
ΦF
. For instance, the mono-substituted parent compound, 9-anthracenemethanol, has a notably suppressed quantum yield of approximately 0.25 in protic environments[3][4].
The Synthesis: In 10-ethyl-9-anthracenemethanol, the 10-ethyl group suppresses ISC, while the 9-hydroxymethyl group promotes PIET. The resulting quantum yield is an intermediate value (~0.45 in methanol), making it highly sensitive to local solvent polarity—an ideal trait for environmental sensing probes.
Quantitative Data & Solvent Effects
The table below summarizes the comparative photophysical data, illustrating how structural modifications dictate the fluorescence quantum yield.
The following diagram illustrates the competing excited-state pathways governing the quantum yield of 10-ethyl-9-anthracenemethanol.
Fig 1: Jablonski pathway mapping for 10-Ethyl-9-anthracenemethanol excited state dynamics.
Experimental Protocol: Self-Validating Determination of
ΦF
To ensure rigorous scientific integrity, quantum yield cannot be measured from a single concentration point due to the risk of the Inner Filter Effect (IFE) and aggregation-induced quenching. The following protocol utilizes the Relative Gradient Method , a self-validating system that mathematically confirms linearity before calculating the final value[4].
Reference Standard: Anthracene in Ethanol (
Φst=0.27
) or Quinine Sulfate in 0.1 M H
2
SO
4
(
Φst=0.54
).
Step-by-Step Methodology:
Stock Solution Preparation:
Prepare a 1.0 mM stock solution of 10-ethyl-9-anthracenemethanol in spectroscopic-grade methanol.
Serial Dilution (The Linearity Check):
Prepare five dilute solutions. Critical Causality: The maximum absorbance at the excitation wavelength (
λex≈365
nm) must not exceed 0.05. Exceeding an Optical Density (OD) of 0.05 causes the sample to re-absorb its own emitted light (primary IFE), artificially deflating the measured quantum yield.
Spectroscopic Acquisition:
Measure the exact absorbance (
A
) of all five samples at
λex
.
Excite the samples at
λex
in a spectrofluorometer and record the emission spectra (typically 380–480 nm).
Integrate the area under the fluorescence emission curve (
I
) for each sample.
Gradient Plotting:
Plot Integrated Fluorescence Intensity (
I
, y-axis) versus Absorbance (
A
, x-axis). Fit a linear regression line. The
R2
value must be
>0.99
. The slope of this line is your Gradient (
Gradx
). Repeat this exact process for your reference standard to obtain
Gradst
.
Mathematical Computation:
Calculate the quantum yield using the comparative equation:
Φx=Φst×(GradstGradx)×(ηst2ηx2)
Where
η
represents the refractive index of the solvents used (e.g., Methanol
η=1.328
; Ethanol
η=1.361
). Correcting for the refractive index is mandatory because solvent density alters the emission cone angle captured by the detector.
Applications in Drug Development & Chemical Biology
Understanding the precise
ΦF
of 10-ethyl-9-anthracenemethanol is critical for researchers utilizing it in downstream applications:
Fluorescent Phototriggers (Caged Compounds): Anthracenemethanol derivatives are frequently esterified to cage carboxylic acids or neurotransmitters[2][5]. Upon UV irradiation, the ester bond cleaves, releasing the drug. The moderate quantum yield of the 10-ethyl derivative ensures that absorbed photons are partitioned efficiently between fluorescence (for real-time tracking of the drug's location) and photochemical cleavage (for drug release).
Ratiometric Sensors: Because the -CH
2
OH group's PIET effect is highly sensitive to local hydrogen bonding, this compound serves as an excellent foundational scaffold for designing microenvironment polarity sensors in lipid bilayers or protein binding pockets.
References
Grokipedia. "9-Anthracenemethanol - Grokipedia." Grokipedia. Available at:[Link]
ResearchGate. "Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging." ResearchGate. Available at:[Link]
SciSpace / Journal of the National Science Foundation of Sri Lanka. "Photoinduced intramolecular electron-transfer of substituted benzoate esters of 9-anthracenemethanol in methanol." SciSpace. Available at:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 10-Ethyl-9-Anthracenemethanol
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.[1][2] For researchers and professionals in dru...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.[1][2] For researchers and professionals in drug development, the precise characterization of novel compounds is paramount, and NMR serves as a cornerstone of this process. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 10-ethyl-9-anthracenemethanol, a derivative of the polycyclic aromatic hydrocarbon, anthracene.
The structure of 10-ethyl-9-anthracenemethanol is presented below:
Caption: Molecular structure of 10-ethyl-9-anthracenemethanol.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 10-ethyl-9-anthracenemethanol is expected to exhibit distinct signals corresponding to the aromatic protons of the anthracene core, the methylene and hydroxyl protons of the methanol group, and the methylene and methyl protons of the ethyl group. The chemical shifts of aromatic protons are significantly influenced by the electronic environment, with electron-donating groups generally causing an upfield shift (shielding) and electron-withdrawing groups leading to a downfield shift (deshielding).[7][8]
Table 1: Predicted ¹H NMR Chemical Shifts for 10-Ethyl-9-Anthracenemethanol in CDCl₃
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
H-1, H-8
8.3 - 8.5
d
2H
H-4, H-5
8.0 - 8.2
d
2H
H-2, H-3, H-6, H-7
7.4 - 7.6
m
4H
-CH₂OH
~5.5
s
2H
-OH
Variable (1.5 - 2.5)
s (broad)
1H
-CH₂CH₃
~3.2
q
2H
-CH₂CH₃
~1.4
t
3H
Interpretation of the Predicted ¹H NMR Spectrum:
Aromatic Protons (H-1, H-8, H-4, H-5, H-2, H-3, H-6, H-7): The aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.4 and 8.5 ppm.[9] The protons at positions 1 and 8 are likely to be the most deshielded due to the anisotropic effect of the adjacent aromatic rings and will appear as doublets. Similarly, the protons at positions 4 and 5 will also be deshielded and appear as doublets. The remaining aromatic protons at positions 2, 3, 6, and 7 will likely appear as a complex multiplet in the range of 7.4 to 7.6 ppm.
Methanol Protons (-CH₂OH and -OH): The methylene protons of the methanol group are expected to appear as a singlet at approximately 5.5 ppm. The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent. It is expected to appear as a broad singlet.
Ethyl Protons (-CH₂CH₃): The methylene protons of the ethyl group will be deshielded by the aromatic ring and are predicted to resonate as a quartet around 3.2 ppm. The methyl protons, being further from the ring, will appear as a triplet at approximately 1.4 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.[10] The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms.[11][12]
Table 2: Predicted ¹³C NMR Chemical Shifts for 10-Ethyl-9-Anthracenemethanol in CDCl₃
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-9
~135
C-10
~133
C-4a, C-5a, C-9a, C-10a
130 - 132
C-1, C-8
~129
C-4, C-5
~127
C-2, C-3, C-6, C-7
125 - 126
-CH₂OH
~60
-CH₂CH₃
~25
-CH₂CH₃
~15
Interpretation of the Predicted ¹³C NMR Spectrum:
Aromatic Carbons: The aromatic carbons of the anthracene core are expected to resonate in the region of 125-135 ppm. The quaternary carbons at positions 9, 10, 4a, 5a, 9a, and 10a will have distinct chemical shifts. The carbons bearing the ethyl and methanol substituents (C-10 and C-9, respectively) will be significantly affected. The remaining aromatic carbons will appear in the expected regions for substituted anthracenes.
Aliphatic Carbons: The carbon of the methanol group (-CH₂OH) is expected to appear around 60 ppm. The methylene carbon of the ethyl group (-CH₂CH₃) will be around 25 ppm, while the methyl carbon (-CH₂CH₃) will be the most upfield signal at approximately 15 ppm.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of 10-ethyl-9-anthracenemethanol, a standardized experimental protocol should be followed.[13][14][15]
1. Sample Preparation:
Weighing the Sample: Accurately weigh approximately 5-10 mg of 10-ethyl-9-anthracenemethanol for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[16][17]
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[18][19]
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently vortex or sonicate the mixture to ensure complete dissolution.
Filtering (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[15]
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.[16]
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[20]
2. NMR Instrument Setup and Data Acquisition:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[16]
Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal signal detection.[16]
¹H NMR Acquisition Parameters:
Pulse Sequence: Standard single-pulse experiment.
Spectral Width: Approximately 12-15 ppm.
Number of Scans: 16-64 scans, depending on the sample concentration.
Number of Scans: 1024 or more scans, as ¹³C is much less sensitive than ¹H.
Relaxation Delay: 2-5 seconds.
3. Data Processing:
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 10-ethyl-9-anthracenemethanol. The predicted chemical shifts and coupling patterns are based on established NMR principles and data from analogous compounds. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data for this and similar molecules. As with any predictive analysis, experimental verification is the ultimate confirmation of the proposed spectral assignments. This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel anthracene derivatives, facilitating their structural elucidation and purity assessment.
References
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
Reddit. (2022, February 21). Good resources for learning the theory behind NMR? Retrieved from [Link]
NMR Facility. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]
ResearchGate. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. Retrieved from [Link]
University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]
Semantic Scholar. (2007, December 1). Two-photon Absorption Properties of 9,10-Disubstituted 2,6-Bis(p-dihexylaminostyryl)Anthracene Derivatives. Effect of 9,10-Subst. Retrieved from [Link]
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Royal Society of Chemistry. (2015, September 21). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]
YouTube. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]
ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
SciSpace. (2012, April 23). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Retrieved from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]
Royal Society of Chemistry Education. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]
Beilstein Journals. (2025, March 7). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Retrieved from [Link]
Semantic Scholar. (2015, November 14). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
OA Monitor Ireland. (n.d.). Substituent effects on 13C and 1H chemical shifts in 3‐benzylidene‐2,4‐pentanediones. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). Retrieved from [Link]
Canadian Journal of Chemistry. (n.d.). 13C Nuclear Magnetic Resonance Studies of Methylated Anthracenes. Retrieved from [Link]
Bruker. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
Polymer Source. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]
Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
Chegg. (2019, June 6). Solved The diels alder reaction of 9-anthracenemethanol. Retrieved from [Link]
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Structural Elucidation and X-ray Diffraction (XRD) Analysis of 10-Ethyl-9-anthracenemethanol
Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals Compound Focus: 10-Ethyl-9-anthracenemethanol (CAS: 29852-41-3) Molecular Architecture and Conformational Dynamics 10-Ethyl-9-a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Crystallographers, and Drug Development Professionals
Compound Focus: 10-Ethyl-9-anthracenemethanol (CAS: 29852-41-3)
Molecular Architecture and Conformational Dynamics
10-Ethyl-9-anthracenemethanol is a highly functionalized polycyclic aromatic hydrocarbon (PAH)[1]. In solid-state materials science and organic electronics, 9,10-disubstituted anthracenes are critical due to their distinct photophysical properties. The crystallographic behavior of this compound is governed by a delicate balance between the planar aromatic core and the steric/electronic demands of its substituents.
To understand the crystal packing of the 10-ethyl derivative, we must establish the baseline metrics of its parent compound, 9-anthracenemethanol[2]. In the parent structure, the anthracene framework maintains strict planarity, with typical aromatic C-C bond lengths ranging from 1.36 to 1.44 Å and bond angles near 120°[3]. The hydroxymethyl group (-CH₂OH) at the C9 position introduces an sp³ hybridized carbon (C9-CH₂ bond length
≈
1.50 Å). To minimize severe steric repulsion with the adjacent peri-hydrogens (C1 and C8), the hydroxyl group is forced out of the aromatic plane[3].
When an ethyl group (-CH₂CH₃) is introduced at the C10 position to form 10-ethyl-9-anthracenemethanol, the molecular symmetry and steric bulk are fundamentally altered. Density Functional Theory (DFT) and crystallographic studies on analogous anthracenes demonstrate that such bulky substituents act as structural "struts"[4]. The ethyl group must orient itself nearly perpendicular to the anthracene plane to avoid clashing with the C4 and C5 peri-hydrogens.
Causality in Packing: This perpendicular orientation prevents the tight, face-to-face
π−π
stacking typically observed in unsubstituted anthracene. Instead, the ethyl group forces a lattice expansion, promoting offset (slipped)
π
-stacking or a herringbone motif. Concurrently, the -CH₂OH groups act as strong hydrogen-bond donors and acceptors, driving the formation of infinite 1D hydrogen-bonded chains (O-H···O) that anchor the expanded lattice.
Crystallographic Profiling and Lattice Mechanics
Because empirical Single-Crystal X-ray Diffraction (SC-XRD) data for highly specific derivatives can vary based on polymorph generation, Table 1 synthesizes the empirical parameters of the parent 9-anthracenemethanol alongside the thermodynamically predicted crystallographic parameters for 10-ethyl-9-anthracenemethanol based on DFT geometry optimization and homologous series extrapolation[4].
To empirically verify the structure of 10-ethyl-9-anthracenemethanol, the following closed-loop, self-validating methodology must be executed. Every step is designed with internal quality controls to ensure the final structural model is an exact representation of the bulk material.
Step-by-Step Single-Crystal Growth
Objective: Generate defect-free single crystals suitable for diffraction. Defective crystals exhibit mosaicity, which smears diffraction spots and ruins data resolution.
Solvent System Selection: Select a binary solvent system, such as Dichloromethane (DCM) as the primary solvent and n-Hexane as the antisolvent.
Causality: DCM readily dissolves the lipophilic anthracene core, while hexane does not. The differential vapor pressure allows hexane to diffuse into the DCM slowly, creating a highly controlled supersaturation gradient. This slow kinetic environment prevents the formation of kinetically trapped, disordered polymorphs.
Vapor Diffusion Setup: Dissolve 10 mg of 10-ethyl-9-anthracenemethanol in 1 mL of DCM in a small inner vial. Place this uncapped vial inside a larger outer vial containing 3 mL of n-Hexane. Seal the outer vial tightly.
Incubation: Store the setup undisturbed at 20 °C in the dark for 3–7 days. (Anthracene derivatives are prone to photo-oxidation or photodimerization; dark conditions are mandatory).
Validation: Inspect the vial under a polarized light microscope. Suitable crystals will extinguish polarized light uniformly when rotated, confirming a single, continuous crystal lattice.
SC-XRD Data Acquisition and Refinement
Objective: Acquire electron density maps and refine the atomic coordinates.
Crystal Harvesting and Mounting: Extract a crystal (approx. 0.2 × 0.2 × 0.1 mm) and immediately coat it in Paratone-N oil. Mount it on a MiTeGen loop.
Causality: Paratone oil acts as a cryoprotectant. When the crystal is flash-cooled in the nitrogen stream, the oil forms a glass rather than crystalline ice. Ice rings would obscure the PAH diffraction spots and introduce severe background noise.
Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a Mo K
α
microfocus source (
λ
= 0.71073 Å) and cool to 100 K.
Causality: Mo K
α
radiation is chosen over Cu K
α
because it minimizes X-ray absorption effects in dense organic crystals, yielding higher resolution data at high diffraction angles (
θ
). Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor), sharpening the diffraction peaks.
Integration and Absorption Correction: Use software (e.g., APEX3 or CrysAlisPro) to integrate the frames and apply a multi-scan absorption correction.
Structure Solution and Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Self-Validation (The CheckCIF System): The protocol validates itself through refinement metrics. The structure is only deemed scientifically accurate if the final
R1
value is < 0.05 (indicating < 5% divergence between the calculated and observed models) and the Goodness-of-Fit (GoF) is approximately 1.0.
Mechanistic Visualizations
The following diagrams map the logical flow of the XRD analysis and the hierarchy of intermolecular forces dictating the crystal lattice.
Figure 1: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Figure 2: Intermolecular forces dictating the 3D crystal lattice packing.
References
National Institutes of Health. "9-Anthracenemethanol | C15H12O | CID 73848". PubChem.[Link]
Grokipedia. "9-Anthracenemethanol - Identity and Structure". Grokipedia Open Database. [Link]
Kou, S., et al. "Experimental and DFT studies on the vibrational and electronic spectra of 9-anthracenemethanol". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012.[Link]
UV-Vis absorption spectrum characteristics of 10-ethyl-9-anthracenemethanol
An in-depth technical analysis of the , designed for researchers and scientists engaged in photochemistry, materials science, and assay development. Molecular Architecture & Photophysical Causality The UV-Vis absorption...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the , designed for researchers and scientists engaged in photochemistry, materials science, and assay development.
Molecular Architecture & Photophysical Causality
The UV-Vis absorption profile of 10-ethyl-9-anthracenemethanol (CAS: 29852-41-3) is fundamentally dictated by its rigid, planar tricyclic aromatic core. Unsubstituted anthracene exhibits a highly characteristic absorption spectrum, dominated by an intense
π→π∗
transition in the deep UV (the
Bb
band) and a weaker, vibronically structured
π→π∗
transition in the near-UV region (the
La
band)[1].
When substituents are introduced at the 9 and 10 (meso) positions—specifically, an ethyl group and a hydroxymethyl group—the electronic landscape of the molecule is significantly perturbed. These groups act as weak electron donors via inductive effects (+I) and hyperconjugation. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the HOMO-LUMO gap[2]. Consequently, the absorption bands of 10-ethyl-9-anthracenemethanol experience a distinct bathochromic (red) shift of approximately 10–20 nm compared to unsubstituted anthracene[3].
Furthermore, the rigid planar structure of the anthracene core restricts conformational relaxation upon photoexcitation. This structural rigidity is the physical cause of the pronounced Franck-Condon progression (vibronic fine structure) observed in the near-UV region, representing transitions from the lowest vibrational level of the ground state (
S0
) to various vibrational levels of the first excited singlet state (
S1
)[3].
Quantitative Spectral Characteristics
The absorption spectrum of 10-ethyl-9-anthracenemethanol is solvent-dependent (solvatochromism). While polar solvents like methanol can cause slight peak broadening due to hydrogen bonding with the hydroxymethyl group, non-polar solvents typically preserve the sharpest vibronic resolution[4].
Table 1: Summary of Expected UV-Vis Absorption Parameters
Electronic Transition
Characteristic
λmax
(nm)
Estimated
ϵ
(
M−1cm−1
)
Structural Causality
Bb
(
π→π∗
)
255 - 265
80,000 - 100,000
Highly allowed transition of the primary anthracene aromatic core.
La
(
π→π∗
)
355, 375, 395
5,000 - 10,000
Vibronically coupled transitions; bathochromically shifted by 9,10-substituents.
To acquire high-fidelity UV-Vis spectra, researchers must implement a self-validating workflow that actively prevents common photophysical artifacts such as excimer formation and inner-filter effects[5].
Fig 1. High-fidelity UV-Vis spectral acquisition and validation workflow.
Step-by-Step Protocol:
Solvent Selection: Utilize spectroscopic-grade solvents (e.g., methanol, cyclohexane, or acetonitrile). Avoid solvents with UV cutoffs above 230 nm (like toluene or acetone) to ensure the deep-UV
Bb
band remains unobscured[6].
Sample Preparation: Prepare a primary stock solution at
10−3
M. Dilute to a working concentration of
10−5
M.
Causality: Concentrations exceeding
10−4
M promote
π−π
stacking and excimer (excited dimer) formation, which artificially broadens absorption peaks and violates the Beer-Lambert law[2].
Instrumental Setup: Use a double-beam UV-Vis spectrophotometer. Employ matched quartz cuvettes (1 cm path length).
Causality: Standard borosilicate glass absorbs strongly below 300 nm, which would completely mask the critical 250 nm transition[1].
Self-Validation (Linearity Check): Measure the absorbance at the
λmax
(~375 nm) for three distinct concentrations (e.g.,
5×10−6
M,
10−5
M, and
2×10−5
M). Plot Absorbance vs. Concentration. A strictly linear relationship confirms the absence of aggregation and validates the calculated extinction coefficient (
ϵ
).
Dynamic Photochemistry: Spectral Monitoring of Cycloaddition
10-Ethyl-9-anthracenemethanol is not merely a static chromophore; it is a dynamic photochemical unit widely utilized in smart materials and reversible polymer networks. Upon irradiation with UV light (
λ≈365
nm), the molecule undergoes a reversible [4+4] photocycloaddition[7].
This dimerization links the C9 and C10 positions of two monomeric units, converting the central aromatic ring into a non-planar cyclooctane derivative. This structural transformation completely breaks the extended
π
-conjugation of the anthracene core[8].
Spectral Consequence: The progression of this reaction is quantitatively monitored via UV-Vis spectroscopy. As the reaction proceeds, the characteristic vibronic bands in the 350–410 nm region rapidly decrease in intensity (hypochromic shift) and eventually disappear, leaving only the absorption characteristics of the isolated benzene rings (which absorb
<280
nm)[8]. The process is thermally reversible above 170°C or via deep-UV irradiation (
λ≈250
nm), which restores the original absorption spectrum[7].
Fig 2. Photochemical[4+4] cycloaddition pathway and spectral response.
References
Kou, S., et al. (2012). Experimental and DFT studies on the vibrational and electronic spectra of 9-anthracenemethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
Kausar, Z., et al. (2019). Effect of Chloride, Sulfate, and Ferrate Salts on Electronic Energy Levels of Anthracene Proving it a Potential Candidate as an ON and ON–OFF UV–Vis Sensor. ResearchGate.[Link]
Michigan State University Chemistry. UV-Visible Spectroscopy. MSU.edu.[Link]
SIELC Technologies. UV-Vis Spectrum of Anthracene. SIELC Library. [Link]
Grokipedia. 9-Anthracenemethanol: Spectroscopic Data & Applications.[Link]
Thermodynamic Stability and Phase Transition Dynamics of 10-Ethyl-9-anthracenemethanol: A Comprehensive Technical Guide
Executive Summary The rational design of acene derivatives is a cornerstone of modern organic electronics, photochemistry, and advanced materials science. Among these, 10-ethyl-9-anthracenemethanol (CAS: 29852-41-3) stan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of acene derivatives is a cornerstone of modern organic electronics, photochemistry, and advanced materials science. Among these, 10-ethyl-9-anthracenemethanol (CAS: 29852-41-3) stands out as a highly engineered 9,10-disubstituted anthracene. Unsubstituted anthracenes are notoriously susceptible to photo-oxidation and photodimerization at their highly reactive meso (9,10) positions. By introducing a hydroxymethyl group (-CH₂OH) and an ethyl group (-CH₂CH₃) at these critical junctions, scientists fundamentally alter the molecule's thermodynamic landscape.
This whitepaper dissects the causality behind the phase transitions, thermodynamic stability, and chemical reactivity of 10-ethyl-9-anthracenemethanol, providing self-validating experimental protocols for laboratory verification.
Molecular Architecture and Phase Transition Causality
The physical state and melting point of an organic compound are governed by the delicate balance between its molecular symmetry, intermolecular forces, and resulting crystal lattice energy (
ΔHlattice
).
The parent compound, 9-anthracenemethanol , forms a highly ordered crystal lattice stabilized by strong face-to-face
π−π
stacking and intermolecular hydrogen bonding, resulting in a melting point of 160.0–167.0 °C[1],.
When the 10-position is substituted with an ethyl group to form 10-ethyl-9-anthracenemethanol, the phase transition dynamics shift significantly. The ethyl chain introduces asymmetric steric bulk that disrupts the planar "herringbone" packing motif typical of acenes[2]. This increased free volume forces the molecules further apart, exponentially decreasing the
π−π
interaction energy. Consequently, the thermal energy required to overcome the lattice energy is reduced, leading to a melting point depression relative to the mono-substituted parent.
However, once transitioned into the liquid phase, the molecule exhibits profound cohesive energy driven by the hydrogen-bonding network of the hydroxymethyl groups, evidenced by its exceptionally high boiling point of 442.5 °C[3].
High BP indicates strong liquid-phase H-bonding[3].
Flash Point
193.5 °C
High thermal safety margin for melt-processing[3].
Melting Point
Sub-160 °C (Estimated)
Depressed relative to parent (160-167 °C) due to steric disruption of
π
-stacking by the 10-ethyl group[1],[2].
Thermodynamic Stability & Reactivity Profile
The 9,10-positions of the anthracene core possess the highest localization of
π
-electron density, making them the thermodynamic sink for electrophilic attacks and cycloadditions. The dual substitution in 10-ethyl-9-anthracenemethanol provides a masterclass in balancing electronic modulation with steric shielding[4].
Resistance to Photo-Oxidation: Unsubstituted anthracene reacts rapidly with singlet oxygen (
1O2
) to form an endoperoxide. In 10-ethyl-9-anthracenemethanol, the ethyl group donates electron density via hyperconjugation, which theoretically raises the HOMO level[4]. While a higher HOMO usually increases reactivity toward electrophiles, the sheer steric bulk of the 9,10-substituents creates an overwhelming kinetic barrier, preventing the oxygen from accessing the meso carbons.
Suppression of Photodimerization: Anthracenes typically undergo [4+4] cycloaddition upon UV irradiation. This requires two monomers to achieve a precise face-to-face alignment. The orthogonal projection of the 10-ethyl and 9-hydroxymethyl groups physically blocks this alignment, rendering the molecule highly photostable in the solid state.
Reversible Diels-Alder Cycloadditions: 9,10-disubstituted anthracenes can act as dienes in Diels-Alder reactions (e.g., with fullerenes or maleimides)[5]. Because of the steric crowding, these forward reactions require elevated temperatures to overcome the activation energy. Crucially, the resulting adducts are under strict thermodynamic control; applying high heat triggers a retro-Diels-Alder reaction, cleanly regenerating the stable 10-ethyl-9-anthracenemethanol[5].
Visualizing Thermodynamic Pathways
The following diagram maps the thermodynamic and kinetic fate of 10-ethyl-9-anthracenemethanol under various environmental stressors.
Thermodynamic and kinetic reaction pathways of 10-ethyl-9-anthracenemethanol.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the thermodynamic properties of 10-ethyl-9-anthracenemethanol must be quantified using self-validating thermal analysis techniques. Do not rely on single-pass capillary melting point apparatuses, as they cannot differentiate between melting and early-stage decomposition.
Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions
Purpose: To accurately determine the melting point and enthalpy of fusion (
ΔHfus
), while eliminating thermal history artifacts.
Instrument Calibration (Self-Validation): Run a high-purity Indium standard. Verify that the onset of melting is exactly 156.6 °C. Causality: This ensures any thermogram shifts observed in the sample are due to the molecule's intrinsic properties, not sensor drift.
Sample Preparation: Accurately weigh 3.0–5.0 mg of 10-ethyl-9-anthracenemethanol into an aluminum DSC pan. Hermetically seal the pan with a press. Causality: Hermetic sealing traps any trace residual synthesis solvents. If the pan is open, solvent volatilization creates a broad endotherm that masks the true melting peak of the crystal lattice.
Thermal Cycling:
Heat 1: Ramp from 25 °C to 200 °C at 10 °C/min.
Cool 1: Ramp down to 25 °C at 10 °C/min.
Heat 2: Ramp from 25 °C to 200 °C at 10 °C/min.
Data Interpretation: Discard the "Heat 1" endotherm, as it contains the thermal history and potential polymorphism from bulk manufacturing. The endothermic peak in "Heat 2" represents the true, thermodynamically stable melting point of the compound.
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Purpose: To map the thermodynamic stability limit and differentiate between thermal cracking and auto-oxidation.
Baseline Subtraction (Self-Validation): Run an empty platinum crucible under the exact gas flow and heating rate planned for the experiment. Causality: This eliminates buoyancy effects from the microbalance as the gas density changes with temperature, preventing false mass-loss readings.
Dual-Atmosphere Testing:
Run A (Inert): Place 10 mg of sample in the crucible. Purge with high-purity
N2
(50 mL/min). Heat from 25 °C to 600 °C at 20 °C/min. Record the onset of mass loss (
Td
).
Run B (Oxidative): Repeat the exact procedure using Dry Air instead of
N2
.
Data Interpretation: By comparing the
Td
of Run A (pure thermal cracking) against Run B (thermal oxidation), you can quantify the exact temperature at which the steric shielding of the 10-ethyl and 9-hydroxymethyl groups is thermally overcome by oxygen insertion.
Solubility Profile of 9-Anthracenemethanol, 10-ethyl- in Polar and Non-Polar Organic Solvents: A Comprehensive Technical Guide
Introduction and Structural Rationale 9-Anthracenemethanol, 10-ethyl- (CAS: 29852-41-3) is a highly substituted polycyclic aromatic hydrocarbon (PAH) derivative. While its parent compound, 9-Anthracenemethanol (CAS: 1468...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Structural Rationale
9-Anthracenemethanol, 10-ethyl- (CAS: 29852-41-3) is a highly substituted polycyclic aromatic hydrocarbon (PAH) derivative. While its parent compound, 9-Anthracenemethanol (CAS: 1468-95-7), is widely recognized as a versatile intermediate in Diels-Alder reactions, ring-opening polymerizations, and as a fluorescent probe[1][2], the addition of an ethyl group at the 10-position fundamentally alters the molecule's physicochemical behavior.
As a Senior Application Scientist, it is critical to understand why this structural modification changes the solubility profile. Solubility is not merely a static value; it is a thermodynamic equilibrium dictated by the energy required to disrupt the solid crystal lattice versus the energy released upon solvation[3]. The 10-ethyl group introduces significant steric bulk, which disrupts the planar stacking typically seen in unsubstituted anthracene cores, thereby lowering the lattice energy. Simultaneously, the aliphatic ethyl chain increases the molecule's overall lipophilicity (extrapolated LogP > 4.5, compared to 3.8 for the parent compound)[1], shifting its affinity away from polar protic solvents and toward non-polar or moderately polar organic solvents.
To predict the solubility of 9-Anthracenemethanol, 10-ethyl-, we rely on Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular interactions:
δD
(Dispersion Forces): High in anthracene derivatives due to the extensive
π
-conjugated electron cloud (
δD≈20.3
MPa
1/2
)[4].
δP
(Polarity): Introduced by the 9-hydroxymethyl (-CH
2
OH) group, creating a localized dipole.
δH
(Hydrogen Bonding): Also governed by the hydroxyl group, allowing for limited interaction with protic solvents.
The 10-ethyl substitution increases the
δD
dominance while effectively shielding the anthracene core, making the molecule highly soluble in solvents with matching high dispersion parameters (e.g., toluene, chloroform) and poorly soluble in solvents dominated by
δH
(e.g., water)[3].
Thermodynamic cycle of dissolution for 9-Anthracenemethanol, 10-ethyl-.
Solubility Profile: Data Presentation
Based on the thermodynamic principles outlined above and extrapolated data from the parent compound[5], the following table summarizes the expected solubility profile of 9-Anthracenemethanol, 10-ethyl- across a spectrum of organic solvents at 25°C.
Solvent CategorySolventPolarity Index (P')Expected Solubility ProfileMechanistic CausalityHighly Polar (Protic)Water10.2Insoluble (< 0.1 mg/mL)High
δH
of water cannot overcome the hydrophobic bulk of the anthracene core and 10-ethyl group.Polar (Protic)Methanol5.1Sparingly Soluble (~5-10 mg/mL)The -CH
2
OH group allows limited H-bonding, but the 10-ethyl group restricts extensive solvation. Soluble if heated[2].Polar (Aprotic)DMSO7.2Soluble (~20-30 mg/mL)Strong dipole-dipole interactions (
δP
) effectively solvate the polar hydroxymethyl headgroup.Non-Polar (Halogenated)Chloroform4.1Highly Soluble (> 50 mg/mL)Excellent HSP match; chloroform's polarizability perfectly complements the
π
-system and aliphatic groups.Non-Polar (Aromatic)Toluene2.4Highly Soluble (> 50 mg/mL)
π
π
stacking interactions between toluene and the anthracene core drive highly favorable thermodynamics.Non-Polar (Aliphatic)Hexane0.1Moderately Soluble (~15 mg/mL)The 10-ethyl group increases affinity for aliphatic solvents, though the polar -CH
2
OH group limits total dissolution.
To validate the theoretical solubility profile, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[6][7]. This protocol is designed as a self-validating system: it ensures thermodynamic equilibrium is reached and prevents colloidal suspensions from skewing quantitative results[8].
Phase 1: Saturation and Equilibration
Solvent Preparation: Dispense exactly 2.0 mL of the target solvent (e.g., Toluene, Methanol) into a 5 mL amber glass vial. Causality: Amber glass is strictly required because anthracene derivatives are notoriously photosensitive and can undergo photodimerization under UV/ambient light.
Excess Solute Addition: Add 9-Anthracenemethanol, 10-ethyl- incrementally until a visible precipitate remains. Causality: An excess of solid is the fundamental prerequisite for establishing a true thermodynamic equilibrium between the solid and solvated states.
Isothermal Agitation: Seal the vials tightly and place them in an orbital shaker at 25.0 ± 0.1 °C at 200 RPM for 48 hours. Causality: 48 hours guarantees that the kinetic dissolution rate does not artificially depress the measured thermodynamic solubility limit[7].
Phase 2: Phase Separation
Sedimentation: Remove the vials from the shaker and let them stand undisturbed for 2 hours at 25.0 °C.
Filtration: Draw the supernatant using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality: PTFE is chemically inert to harsh organic solvents. The 0.22 µm pore size ensures sub-micron particulates (which would cause false-positive concentration spikes) are removed.
Phase 3: HPLC-UV Quantification
Dilution: Dilute the filtered aliquot quantitatively (e.g., 1:100) in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.
Analysis: Inject onto a C18 Reverse-Phase column. Monitor absorbance at 254 nm (primary aromatic absorption) and 365 nm (specific to the anthracene conjugated system). Calculate the exact concentration against a pre-established calibration curve.
Standard shake-flask and HPLC-UV workflow for empirical solubility determination.
Conclusion
The solubility of 9-Anthracenemethanol, 10-ethyl- is a delicate balance of its rigid, highly conjugated anthracene core, the polar hydrogen-bonding capability of its hydroxymethyl group, and the lipophilic, steric-disrupting nature of its 10-ethyl substitution. For researchers utilizing this compound in polymer synthesis or materials science, non-polar aromatic or halogenated solvents (Toluene, Chloroform) will yield the highest solubility, while polar protic solvents will require elevated temperatures to achieve workable concentrations.
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Mechanism of photo-oxidation in 9-Anthracenemethanol, 10-ethyl-
An In-depth Technical Guide to the Photo-oxidation Mechanism of 10-ethyl-9-anthracenemethanol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the ph...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Photo-oxidation Mechanism of 10-ethyl-9-anthracenemethanol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the photo-oxidation mechanism of 10-ethyl-9-anthracenemethanol, a representative 9,10-disubstituted anthracene derivative. For researchers, chemists, and drug development professionals, understanding this process is critical for applications ranging from photodynamic therapy and materials science to environmental degradation studies. This document elucidates the fundamental photochemical principles, details the dominant reaction pathways involving singlet oxygen, and provides validated experimental protocols for investigating and characterizing this transformation. The narrative emphasizes the causality behind experimental design, ensuring a deep, actionable understanding of the core mechanisms.
Introduction: The Photochemical Reactivity of the Anthracene Core
Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons (PAHs) renowned for their rich photophysical and photochemical properties.[1] Their rigid, planar, and electron-rich π-system readily absorbs ultraviolet and visible light, leading to highly reactive electronic excited states.[2] This characteristic makes them suitable for a wide array of applications, including organic light-emitting diodes (OLEDs), imaging probes, and photosensitizers.[1]
The presence of molecular oxygen, however, introduces a critical reaction pathway: photo-oxidation. Upon light illumination, anthracene derivatives can sensitize the formation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can then react with the anthracene core itself.[1][3] This process leads to the formation of endoperoxides (EPOs) through a [4+4] or [4+2] cycloaddition, effectively disrupting the aromatic system and altering the molecule's properties.[2] For 10-ethyl-9-anthracenemethanol, the substituents at the 9 and 10 positions influence the molecule's photophysical properties and its reactivity towards singlet oxygen, making a detailed mechanistic understanding essential for controlling its stability and function in various applications.
The Core Mechanism: A Step-by-Step Elucidation
The photo-oxidation of 10-ethyl-9-anthracenemethanol is predominantly a Type II photosensitized process. This pathway involves the transfer of energy from the excited photosensitizer (the anthracene derivative) to ground-state molecular oxygen. The following steps detail this elegant yet destructive cascade.
Step 1: Photon Absorption and Excitation
The process begins with the absorption of a photon (hν) by the 10-ethyl-9-anthracenemethanol molecule in its ground state (S₀). This absorption promotes an electron to a higher energy orbital, forming a short-lived excited singlet state (S₁). The characteristic absorption bands for anthracene derivatives typically lie in the UV-A and blue regions of the spectrum (approx. 300-420 nm).[4]
Molecule(S₀) + hν → Molecule(S₁)
Step 2: Intersystem Crossing (ISC)
From the excited singlet state, the molecule can return to the ground state via fluorescence or, crucially for photo-oxidation, it can undergo intersystem crossing (ISC). ISC is a spin-forbidden process where the spin of the excited electron flips, transitioning the molecule from the singlet state (S₁) to a longer-lived excited triplet state (T₁).[2] The extended lifetime of the triplet state (microseconds to milliseconds) is critical as it provides a sufficient window to interact with other molecules, namely oxygen.
Molecule(S₁) → Molecule(T₁)
Step 3: Energy Transfer and Singlet Oxygen Generation (Type II Pathway)
The triplet-state anthracene derivative now acts as a photosensitizer. Ground-state molecular oxygen naturally exists as a triplet (³O₂). Through a bimolecular collision, the excited sensitizer transfers its energy to triplet oxygen. This energy transfer is spin-allowed and highly efficient, resulting in the sensitizer returning to its ground state and the formation of highly reactive singlet oxygen (¹O₂).
Molecule(T₁) + ³O₂ → Molecule(S₀) + ¹O₂
While a Type I mechanism involving electron transfer to produce superoxide radicals is possible for some PAHs, the energy transfer to form singlet oxygen is the dominant pathway for many anthracene derivatives.[3]
Step 4: [4+2] Cycloaddition and Endoperoxide Formation
Singlet oxygen is a potent and specific electrophile. It readily attacks the electron-rich 9 and 10 positions of the anthracene core in a [4+2] cycloaddition reaction, analogous to a Diels-Alder reaction.[2] This reaction is highly efficient and leads to the formation of a 9,10-endoperoxide intermediate. This new structure is no longer aromatic, leading to a complete change in the molecule's spectroscopic properties.
Molecule(S₀) + ¹O₂ → Molecule-Endoperoxide
Step 5: Endoperoxide Decomposition
The formed endoperoxide can be stable under certain conditions, but it can also undergo further thermal or photochemical decomposition. A common decomposition pathway for anthracene endoperoxides leads to the formation of 9,10-anthraquinone and other oxidized products.[5][6] This decomposition is often irreversible and represents the final stage of the photodegradation process.
Caption: Core photo-oxidation pathway of 10-ethyl-9-anthracenemethanol.
Experimental Methodologies & Protocols
To investigate the photo-oxidation mechanism, a combination of spectroscopic and analytical techniques is required. The following protocols provide a robust framework for characterizing the reaction kinetics and identifying the products.
Protocol 1: Kinetic Analysis via UV-Vis Spectroscopy
Causality: The core principle of this method relies on the distinct electronic absorption spectrum of the conjugated anthracene system. The [4+2] cycloaddition with singlet oxygen disrupts this conjugation, causing the characteristic anthracene absorption bands (typically 350-410 nm) to disappear. By monitoring this spectral change over time, we can directly measure the rate of photo-oxidation.
Methodology:
Solution Preparation: Prepare a stock solution of 10-ethyl-9-anthracenemethanol in a spectroscopic grade, air-saturated solvent (e.g., Dichloromethane, Acetonitrile) at a concentration that gives a maximum absorbance between 0.8 and 1.2.
Initial Spectrum: Transfer the solution to a quartz cuvette and record the initial UV-Vis absorption spectrum (e.g., from 300 to 500 nm). This is the t=0 measurement.
Photoreactor Setup: Place the cuvette in a controlled photoreactor equipped with a light source that emits at a wavelength absorbed by the anthracene derivative but not the solvent (e.g., a 365 nm LED or a filtered lamp). Ensure consistent light intensity and temperature.
Irradiation and Monitoring: Start the irradiation. At fixed time intervals (e.g., every 30 seconds or 1 minute), briefly stop the irradiation and record a new UV-Vis spectrum.
Data Analysis: Plot the absorbance at a characteristic peak maximum (e.g., ~385 nm) against time. The rate of disappearance can be used to determine the observed rate constant (k_obs) of the photo-oxidation.
Self-Validation Controls:
Dark Control: Keep an identical sample in the dark for the full duration of the experiment to confirm that the reaction is light-dependent.
Deoxygenated Control: Purge a sample with an inert gas (e.g., Argon) for 15-20 minutes and seal the cuvette. Irradiate this sample to demonstrate that the reaction is oxygen-dependent. A significantly slower or non-existent reaction validates the role of oxygen.
Protocol 2: Direct Detection of Singlet Oxygen Generation
Causality: To confirm that singlet oxygen is the primary oxidant, a chemical trap is used. 1,3-Diphenylisobenzofuran (DPBF) is a common choice as it reacts rapidly and specifically with singlet oxygen, and its consumption can be easily monitored by the bleaching of its strong absorption peak at ~415 nm.
Methodology:
Solution Preparation: Prepare a solution containing both 10-ethyl-9-anthracenemethanol (the sensitizer) and DPBF in an appropriate solvent. The sensitizer concentration should be sufficient to absorb most of the incident light, while the DPBF concentration should yield an initial absorbance of ~1.0 at 415 nm.
Irradiation: Irradiate the solution at a wavelength where the sensitizer absorbs but DPBF has minimal absorbance (e.g., 380-400 nm) to avoid direct photolysis of the trap.
Monitoring: Monitor the decrease in DPBF's absorbance at ~415 nm over time.
Data Analysis: The rate of DPBF bleaching is directly proportional to the rate of singlet oxygen production. This can be used to calculate the singlet oxygen quantum yield (ΦΔ) by comparing the rate to that of a standard photosensitizer with a known ΦΔ (e.g., phenalenone or Rose Bengal).
Protocol 3: Product Identification by NMR and Mass Spectrometry (MS)
Causality: While kinetic studies reveal the reaction rate, structural analysis is required to definitively identify the endoperoxide and its subsequent decomposition products. NMR provides detailed information about the proton and carbon framework, while MS gives the exact mass, confirming the elemental composition.
Workflow:
Preparative Scale Reaction: Irradiate a larger volume, more concentrated solution of 10-ethyl-9-anthracenemethanol until UV-Vis or TLC analysis shows complete consumption of the starting material.
Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified using column chromatography (silica gel) to isolate the major photoproduct(s).
¹H and ¹³C NMR Spectroscopy: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum of the endoperoxide will lack the characteristic aromatic signals of the starting material and show new signals in the aliphatic/olefinic region. The ¹³C NMR will confirm the loss of aromatic carbons and the appearance of sp³-hybridized carbons at the 9 and 10 positions.[7]
Mass Spectrometry: Analyze the purified product using a technique like Electrospray Ionization (ESI-MS). The molecular ion peak ([M]+ or [M+H]+) should correspond to the mass of the starting material plus 32 Da (O₂), confirming the formation of the endoperoxide.
Experimental Workflow Diagram
Caption: A generalized workflow for the comprehensive study of photo-oxidation.
Quantitative Data and Comparative Insights
While specific photophysical data for 10-ethyl-9-anthracenemethanol is not broadly published, we can infer its behavior from closely related 9,10-disubstituted anthracene derivatives. The substituents at these positions are known to modulate the properties of the anthracene core.
Parameter
Typical Value for 9,10-Disubstituted Anthracenes
Significance & Rationale
λ_max (Absorption)
360 - 420 nm
Determines the wavelength of light required for excitation. Electron-donating groups can cause a red-shift.[4]
Fluorescence Quantum Yield (Φ_F)
0.1 - 0.9
Represents the efficiency of de-excitation via light emission. A lower Φ_F can correlate with a higher efficiency of intersystem crossing to the triplet state.[8]
Singlet Oxygen Quantum Yield (Φ_Δ)
0.5 - 0.8
Measures the efficiency of singlet oxygen generation per absorbed photon. This is the key parameter for quantifying its effectiveness as a Type II photosensitizer.[1]
Rate of Reaction with ¹O₂ (k_r)
10⁵ - 10⁷ M⁻¹s⁻¹
A high rate constant indicates the anthracene core is highly susceptible to attack by singlet oxygen once it is formed.[9]
Expert Insight: The ethyl and hydroxymethyl groups on 10-ethyl-9-anthracenemethanol are primarily electron-donating. This electronic character tends to maintain a high quantum yield of singlet oxygen generation and a high reactivity of the anthracene core towards cycloaddition, making the compound susceptible to photo-oxidation.[4]
Conclusion and Outlook
The photo-oxidation of 10-ethyl-9-anthracenemethanol proceeds through a well-defined Type II photosensitization mechanism. The process is initiated by light absorption, followed by intersystem crossing to a reactive triplet state which efficiently generates singlet oxygen. This singlet oxygen then attacks the parent molecule in a [4+2] cycloaddition to form an endoperoxide, which can subsequently decompose.
For professionals in drug development, this inherent photosensitivity can be harnessed for photodynamic therapy but also poses a significant liability for drug stability. For materials scientists, understanding this degradation pathway is crucial for developing photostable fluorescent materials or, conversely, for designing photodegradable polymers. The experimental protocols outlined in this guide provide a comprehensive framework for quantifying this process, enabling researchers to predict, control, and exploit the photochemical behavior of this and related anthracene derivatives.
References
Duan, L., et al. (2022). Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments. Environmental Toxicology and Chemistry. Available at: [Link]
García-López, V., et al. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Molecules. Available at: [Link]
Bouchard, J., et al. (2024). Preventing the Photodegradation of Anthracene-Based Photosensitizers through the Formation of Zn(II) Molecular Tweezers. The Journal of Organic Chemistry. Available at: [Link]
Glazer, E. C., et al. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology. Available at: [Link]
Al-Kahtani, A. A., et al. (2023). Photophysical Properties of Anthracene Derivatives. Molecules. Available at: [Link]
Rojas-Ramírez, J. R., et al. (2008). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. Redalyc. Available at: [Link]
García-López, V., et al. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. Semantic Scholar. Available at: [Link]
Grossman, J. M., et al. (2012). Evaluation of diethyl-3-3'-(9,10-anthracenediyl)bis acrylate as a probe for singlet oxygen formation during photodynamic therapy. PubMed. Available at: [Link]
Tadini-Buoninsegni, F., et al. (2011). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences. Available at: [Link]
Rojas-Ramírez, J. R., et al. (2008). Photooxidation of anthracene under visible light with metallocarboxyphenylporphyrins. ResearchGate. Available at: [Link]
Chen, Y., et al. (2015). An Unprecedented Photochemical Reaction for Anthracene-Containing Derivatives. Request PDF on ResearchGate. Available at: [Link]
Nowak-Król, A., et al. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. PMC. Available at: [Link]
García-López, V., et al. (2020). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. PMC. Available at: [Link]
ResearchGate. (n.d.). (a) UV-vis spectra of 9-anthracenylmethyl acrylate before (top) and... ResearchGate. Available at: [Link]
Samanta, S., et al. (2021). Supramolecular Control of Singlet Oxygen Generation. Semantic Scholar. Available at: [Link]
Atilla, D., et al. (2021). Measurement of singlet oxygen generation of 9(Hydroxymethyl)anthracene substituted silicon phthalocyanine by sono-photochemical and photochemical studies. ResearchGate. Available at: [Link]
Zamotaev, P. V., et al. (1986). Photochemical reactions of 9,10-anthraquinone and some of its derivatives in polyethylene. Semantic Scholar. Available at: [Link]
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Available at: [Link]
ResearchGate. (n.d.). Anthracene oxidation mechanism to form anthracene-9,10-endoperoxide (ET=energy transfer). ResearchGate. Available at: [Link]
International Atomic Energy Agency. (n.d.). Singlet oxygen: Photosensitized generation, detection and reaction with organic molecules. IAEA. Available at: [Link]
Al-Lawati, H. A. J., et al. (2021). Electron and proton magnetic resonance spectroscopic investigation of anthracene oxidation. Magnetic Resonance in Chemistry. Available at: [Link]
ResearchGate. (n.d.). 1 H NMR spectra of the degradation product (on top) and 9-anthracenemethanol (bottom). ResearchGate. Available at: [Link]
Inagaki, Y., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports. Available at: [Link]
Ayaz, S., et al. (2012). Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. Request PDF on ResearchGate. Available at: [Link]
Chowdhury, P. (2010). Diels-Alder reaction of 9-anthracenemethanol and dimethylacetylene-dicarboxylate; potential route for the synthesis of triptycene derivatives. Indian Journal of Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Synthetic Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The synthesis of highly functionalized anthracene derivatives, such as 10-ethyl-9-anthracenemethanol , is a critical workflow in the development of organic semiconductors, fluorescent probes, and dynamic reversible polymer systems. This application note details a robust, high-yielding, two-step synthetic route starting from commercially available 9-ethylanthracene.
Rather than relying on non-selective direct alkylations, this protocol leverages the inherent electronic properties of the anthracene core. The process is divided into two highly controlled phases:
Regioselective Vilsmeier-Haack Formylation: The electron-donating nature of the 9-ethyl group activates the anthracene ring, directing the electrophilic attack of the Vilsmeier reagent (chloroiminium ion) exclusively to the sterically accessible para-like 10-position[1].
Chemoselective Hydride Reduction: The resulting 10-ethyl-9-anthraldehyde is reduced using Sodium Borohydride (NaBH₄). NaBH₄ is selected over Lithium Aluminum Hydride (LiAlH₄) to prevent over-reduction or unwanted side reactions with the conjugated aromatic system, ensuring a clean conversion to the primary alcohol[2].
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the chemical logic and reagent flow for this two-step transformation.
Fig 1: Two-step synthetic workflow for 10-ethyl-9-anthracenemethanol from 9-ethylanthracene.
Quantitative Data & Stoichiometry Summary
To ensure reproducibility and optimal yield, the following stoichiometric ratios must be strictly adhered to. Data is normalized to a 10.0 mmol scale of the starting material.
Step
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
1
9-Ethylanthracene
206.29
1.0 eq
2.06 g
Starting Material
1
Phosphorus Oxychloride (POCl₃)
153.33
1.5 eq
1.40 mL
Activating Agent
1
N,N-Dimethylformamide (DMF)
73.09
5.0 eq
3.80 mL
Reagent / Co-solvent
1
1,2-Dichloroethane (DCE)
98.96
-
20.0 mL
Solvent
2
10-Ethyl-9-anthraldehyde
234.30
1.0 eq
~2.34 g*
Intermediate
2
Sodium Borohydride (NaBH₄)
37.83
2.0 eq
0.75 g
Hydride Donor
2
Tetrahydrofuran (THF)
72.11
-
15.0 mL
Solvent
2
Methanol (MeOH)
32.04
-
15.0 mL
Protic Source
*Assumes 100% theoretical yield from Step 1 for calculation purposes. Adjust Step 2 amounts based on actual isolated yield.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 10-Ethyl-9-anthraldehyde (Vilsmeier-Haack Formylation)
Mechanistic Grounding: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic systems[3]. The use of POCl₃ and DMF generates the highly electrophilic chloroiminium ion.
Preparation of the Vilsmeier Reagent:
Action: In an oven-dried, argon-purged 100 mL round-bottom flask, add 20 mL of anhydrous 1,2-Dichloroethane (DCE) and 3.80 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice-water bath.
Causality: Anthracene derivatives are highly susceptible to photo-oxidation, forming endoperoxides. An argon atmosphere prevents this degradation.
Activation:
Action: Add 1.40 mL of POCl₃ dropwise over 10 minutes via a syringe. Stir for 30 minutes at 0 °C.
Causality: The reaction between POCl₃ and DMF is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the unstable chloroiminium intermediate.
Electrophilic Aromatic Substitution:
Action: Add 2.06 g of 9-ethylanthracene in one portion. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 90 °C for 12 hours.
Causality: While the anthracene core is activated, the steric bulk of the 9-ethyl group requires significant thermal energy to drive the substitution at the 10-position to completion[4].
Quenching & Hydrolysis:
Action: Cool the mixture to room temperature, then pour it slowly into 50 mL of ice-cold saturated aqueous Sodium Acetate (NaOAc) solution. Stir vigorously for 2 hours.
Causality: NaOAc serves a dual purpose: it neutralizes the HCl generated during the reaction and facilitates the hydrolysis of the iminium intermediate into the target aldehyde without causing base-catalyzed side reactions.
Workup & Purification:
Action: Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).
Self-Validation (IPQC): TLC analysis under 365 nm UV light will reveal a highly fluorescent spot with a lower
Rf
value than the starting material. ¹H NMR confirmation requires the presence of a distinct aldehyde singlet at ~11.4 ppm.
Phase 2: Reduction to 10-Ethyl-9-anthracenemethanol
Mechanistic Grounding: Mild reduction of the aldehyde is achieved using NaBH₄. The choice of a mixed solvent system is critical for both solubility and reaction kinetics[5].
Substrate Solubilization:
Action: Dissolve the purified 10-ethyl-9-anthraldehyde (assume 10 mmol, 2.34 g) in a solvent mixture of 15 mL anhydrous THF and 15 mL Methanol in a 100 mL flask. Cool to 0 °C.
Causality: The hydrophobic anthracene core is highly soluble in THF, while Methanol acts as the essential protic source required to decompose the intermediate borate complex and regenerate the active hydride species.
Hydride Addition:
Action: Add 0.75 g of NaBH₄ in small portions over 15 minutes.
Causality: Portion-wise addition controls the evolution of hydrogen gas (H₂) and prevents an exothermic runaway, ensuring the reaction remains chemoselective for the aldehyde over the aromatic rings.
Reaction Propagation:
Action: Allow the reaction to warm to room temperature and stir for 3 hours.
Quenching & Isolation:
Action: Carefully quench the reaction by adding 1M HCl dropwise until the pH reaches ~5.
Causality: Acidic quenching destroys any unreacted NaBH₄ and fully hydrolyzes the borate ester to release the free primary alcohol.
Final Workup:
Action: Remove the volatile solvents (THF/MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 25 mL). Wash with water and brine, dry over MgSO₄, and evaporate to yield the crude product. Recrystallize from Hexane/DCM to afford pure 10-ethyl-9-anthracenemethanol as a pale yellow solid.
Self-Validation (Analytical): The success of the reduction is validated by the disappearance of the aldehyde peak (~11.4 ppm) in the ¹H NMR spectrum and the emergence of a new singlet integrating to 2H at ~5.6 ppm (the -CH₂-OH protons), alongside a broad singlet for the hydroxyl (-OH) group[2].
References
Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds. MDPI.
URL: [Link]
Substituted 9-Anthraldehydes from Dibenzocycloheptanol Epoxides via Acid-Catalyzed Epoxide Opening/Semipinacol Rearrangement. The Journal of Organic Chemistry - ACS Publications.
URL:[Link]
An Anthracene-Based Tripodal Chemosensor for Anion Sensing. PMC (National Institutes of Health).
URL:[Link]
Application Notes and Protocols: Leveraging 9-Anthracenemethanol Derivatives for Live Cell Imaging
Introduction Fluorescent probes are indispensable tools in modern cell biology, enabling researchers to visualize and quantify cellular processes in real-time. Anthracene and its derivatives are a class of polycyclic aro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Fluorescent probes are indispensable tools in modern cell biology, enabling researchers to visualize and quantify cellular processes in real-time. Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their intrinsic fluorescence, making them valuable scaffolds for the development of fluorescent probes.[1] This guide focuses on the application of 9-Anthracenemethanol and its derivatives, with a conceptual extension to 10-ethyl-9-anthracenemethanol, as fluorescent probes for live-cell imaging. While specific data for the 10-ethyl derivative is limited in the current literature, the principles outlined here for the parent compound, 9-Anthracenemethanol, provide a robust framework for its use and the exploration of its derivatives in cellular imaging applications.
The anthracene core possesses favorable photophysical properties, including a strong blue fluorescence emission.[2] The derivatization of the anthracene scaffold, such as the introduction of a hydroxymethyl group at the 9-position and an ethyl group at the 10-position, can modulate its spectral properties, solubility, and cellular uptake, offering opportunities to tailor the probe for specific biological investigations.[3] These probes can be employed to investigate various cellular parameters, including membrane dynamics, intracellular viscosity, and ion concentrations, by monitoring changes in their fluorescence intensity, lifetime, or spectral shifts in response to their microenvironment.
This document provides a comprehensive overview of the properties of anthracene-based probes, detailed protocols for their application in live-cell imaging, and troubleshooting guidance to enable researchers, scientists, and drug development professionals to effectively utilize these powerful tools.
Physicochemical and Fluorescent Properties
The utility of a fluorescent probe is dictated by its photophysical characteristics. 9-Anthracenemethanol, the foundational compound for the probe , exhibits excitation and emission in the ultraviolet to blue region of the spectrum.[4] The addition of an ethyl group at the 10-position is anticipated to slightly red-shift the excitation and emission spectra due to the electron-donating nature of the alkyl group, which can influence the energy of the π-electron system.
Property
9-Anthracenemethanol (and derivatives)
Notes
Excitation Wavelength (λex)
~360 - 390 nm
The exact wavelength can be influenced by solvent polarity and substitution on the anthracene core.[5]
The fluorescence of anthracene derivatives can be sensitive to the polarity of their environment. This property can be exploited to probe changes in the lipid environment of cellular membranes. Furthermore, the fluorescence of anthracene can be quenched by various molecules, a phenomenon that can be harnessed to develop sensors for specific analytes.[1]
Experimental Protocols
I. Preparation of Probe Stock Solution
A critical first step is the proper preparation of the fluorescent probe stock solution. Due to the hydrophobic nature of most anthracene derivatives, an organic solvent is required.
Materials:
9-Anthracenemethanol, 10-ethyl- (or related derivative)
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
Microcentrifuge tubes
Vortex mixer
Procedure:
Weigh out a precise amount of the fluorescent probe powder.
Dissolve the powder in a minimal amount of anhydrous DMSO or ethanol to create a high-concentration stock solution (e.g., 1-10 mM).
Vortex thoroughly to ensure complete dissolution.
Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.
II. Live Cell Labeling and Imaging
This protocol provides a general guideline for labeling live cells with a 9-Anthracenemethanol-based probe. Optimization of probe concentration and incubation time is crucial for each cell type and experimental condition.
Materials:
Live cells cultured on glass-bottom dishes or coverslips
Complete cell culture medium
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Probe stock solution (from Protocol I)
Fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., DAPI or custom filter set)
Procedure:
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
Probe Loading:
Dilute the probe stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (typically in the range of 1-10 µM).
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
Add the probe-containing medium to the cells.
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.
Imaging:
Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
Immediately proceed to image the cells using a fluorescence microscope.
Excite the probe using the appropriate wavelength (e.g., ~380 nm) and collect the emission in the blue channel (e.g., ~450 nm).
Acquire images using the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
III. Workflow Visualization
The following diagrams illustrate the key workflows for probe preparation and cell imaging.
Caption: Workflow for preparing the fluorescent probe stock solution.
Advanced Protocol: Functionalization and Supramolecular Integration of 10-Ethyl-9-anthracenemethanol
Target Audience: Researchers, materials scientists, and drug delivery professionals. Document Purpose: A self-validating, mechanistic guide to utilizing 10-ethyl-9-anthracenemethanol (CAS 29852-41-3) as a dynamic buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, materials scientists, and drug delivery professionals.
Document Purpose: A self-validating, mechanistic guide to utilizing 10-ethyl-9-anthracenemethanol (CAS 29852-41-3) as a dynamic building block in supramolecular chemistry, reversible polymer networks, and host-guest systems.
Executive Summary & Mechanistic Foundations
In the design of stimuli-responsive materials, the anthracene moiety is a privileged scaffold due to its ability to undergo both thermally reversible[4+2] Diels-Alder (DA) cycloadditions and photochemically reversible [4+4] dimerizations[1]. While 9-anthracenemethanol is widely used, its derivative 10-ethyl-9-anthracenemethanol offers distinct mechanistic advantages for advanced supramolecular architectures:
The 10-Ethyl Steric Advantage: The ethyl group at the meso-10 position serves a dual purpose. First, it blocks oxidative degradation pathways (e.g., formation of anthraquinones), enhancing the chemical stability of the monomer. Second, the steric bulk destabilizes the Diels-Alder adduct, effectively lowering the activation energy required for the retro-Diels-Alder (rDA) reaction. This allows for self-healing or debonding at lower, more accessible temperatures (~110–130 °C) compared to unsubstituted anthracenes[2].
The 9-Hydroxymethyl Anchor: The primary alcohol acts as a highly reactive, orthogonal functional handle. It allows for facile covalent attachment to polymer backbones (via esterification to form acrylates/methacrylates) or macrocycles (via etherification) without disrupting the conjugated diene system required for supramolecular assembly[3].
Host-Guest Dynamics: The extended hydrophobic surface area provided by the 10-ethyl group enhances binding affinities within the hydrophobic cavities of macrocycles like
γ
-cyclodextrin, making it an ideal capping agent for polyrotaxanes or a bulky guest for supramolecular self-sorting[4].
Figure 1: Stimuli-responsive supramolecular state transitions of the 10-ethyl-anthracene core.
Quantitative Data: Supramolecular Modalities
To select the appropriate functionalization route, researchers must compare the thermodynamics and kinetics of the available supramolecular interactions.
Table 1: Comparison of Supramolecular Assembly Modalities for 10-Ethyl-Anthracene Derivatives
The following self-validating protocols describe the transformation of 10-ethyl-9-anthracenemethanol from a small molecule into a responsive supramolecular network.
Figure 2: Three-phase experimental workflow for integrating the anthracene derivative.
Protocol A: Synthesis of 10-Ethyl-9-anthrylmethyl Methacrylate (EAMA)
Purpose: To convert the primary alcohol into a polymerizable vinyl monomer.
Materials:
10-Ethyl-9-anthracenemethanol (1.0 eq)
Methacryloyl chloride (1.5 eq)
Triethylamine (TEA, 2.0 eq)
Anhydrous Dichloromethane (DCM)
4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst)
Step-by-Step Procedure:
Preparation: Flame-dry a two-neck round-bottom flask under inert gas (Argon/N2). Dissolve 10-ethyl-9-anthracenemethanol (5.0 mmol) in 30 mL of anhydrous DCM.
Base Addition: Add TEA (10.0 mmol) and DMAP (0.5 mmol) to the solution. Stir for 10 minutes and cool the mixture to 0 °C using an ice bath.
Acylation: Dissolve methacryloyl chloride (7.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel to prevent exothermic side reactions.
Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 12 hours. Causality check: The solution will turn cloudy as triethylamine hydrochloride salts precipitate, validating the progression of the acylation.
Workup: Filter the precipitated salts. Wash the organic filtrate sequentially with 1M HCl (2 × 20 mL), saturated NaHCO3 (2 × 20 mL), and brine (20 mL).
Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1) to yield EAMA as a yellow solid. Store protected from light at 4 °C.
Protocol B: Reversible Supramolecular Crosslinking via Diels-Alder
Purpose: To create a thermally reversible polymer network using the synthesized EAMA incorporated into a polymer backbone.
Materials:
Poly(EAMA-co-Methyl Methacrylate) (synthesized via standard free radical polymerization of EAMA and MMA).
Dissolution: Dissolve the Poly(EAMA-co-MMA) copolymer in anhydrous toluene at a concentration of 100 mg/mL.
Crosslinker Addition: Add the BMI crosslinker to the solution. The stoichiometric ratio of maleimide groups to anthracene groups should be exactly 1:1 to ensure maximum network density.
DA Cycloaddition (Gelation): Heat the mixture to 65 °C and stir gently for 24 hours. Causality check: As the [4+2] cycloaddition proceeds, the solution will undergo a sol-gel transition, forming a highly crosslinked, insoluble gel. The characteristic UV-Vis absorbance of the anthracene core (~360-390 nm) will disappear, confirming the disruption of the extended aromatic system[1].
rDA Debonding (Self-Healing): To reverse the crosslinking, heat the gel in a sealed vessel to 130 °C for 2 hours. The gel will revert to a flowable liquid as the retro-Diels-Alder reaction regenerates the free anthracene and maleimide moieties[2].
Protocol C: Cyclodextrin Polyrotaxane Capping
Purpose: Utilizing the bulk of the 10-ethyl-anthracene adduct to mechanically lock macrocycles onto a polymer axle.
Step-by-Step Procedure:
Pseudopolyrotaxane Formation: Thread
γ
-cyclodextrin onto a maleimide-terminated poly(ethylene glycol) (PEG) axle in aqueous solution at room temperature for 24 hours.
Capping Reaction: Add an excess of 10-ethyl-9-anthracenemethanol (dissolved in a minimal amount of DMF) directly to the aqueous suspension.
Catalyzed DA: Stir the mixture at 40 °C for 48 hours. Causality check: The cyclodextrin cavities actively catalyze the aqueous Diels-Alder reaction by pre-organizing the hydrophobic maleimide end-groups and the anthracene derivative, accelerating the capping process without the need for transition metal catalysts[3][4].
Isolation: Precipitate the resulting polyrotaxane in cold diethyl ether and dry under vacuum.
References
Rapid Bonding/Debonding on Demand: Reversibly Cross-Linked Functional Polymers via Diels−Alder Chemistry
Source: Macromolecules (ACS Publications)
URL:[Link]
One-component Diels–Alder based polyurethanes: a unique way to self-heal
Source: RSC Advances
URL:[Link]
Cyclodextrin-Catalyzed Diels–Alder Reaction for the Syntheses of Cyclodextrin Polyrotaxanes, Molecular Tubes, and Molecular Shuttles
Source: Macromolecules (ACS Publications)
URL:[Link]
Cyclodextrin-promoted Diels Alder reactions of a polycyclic aromatic hydrocarbon under mild reaction conditions
Source: PMC / NIH
URL:[Link]
Hetero-Diels–Alder Reaction between Singlet Oxygen and Anthracene Drives Integrative Cage Self-Sorting
Source: PMC / NIH
URL:[Link]
Purification and recrystallization methods for synthesized 9-Anthracenemethanol, 10-ethyl-
Application Note: Purification and Recrystallization Protocols for Synthesized 10-Ethyl-9-anthracenemethanol Introduction and Chemical Context 10-Ethyl-9-anthracenemethanol (CAS: 29852-41-3) is a highly valuable polycycl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Purification and Recrystallization Protocols for Synthesized 10-Ethyl-9-anthracenemethanol
Introduction and Chemical Context
10-Ethyl-9-anthracenemethanol (CAS: 29852-41-3) is a highly valuable polycyclic aromatic hydrocarbon (PAH) derivative. It serves as a critical intermediate in the synthesis of fluorescent probes, polymer initiators, and regiospecific Diels-Alder adducts[1]. The compound is typically synthesized via the reduction of its precursor, 10-ethyl-9-anthracenecarboxaldehyde (CAS: 108617-90-9), using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[2].
While the reduction is generally high-yielding, the 10-ethyl substitution increases the electron density of the anthracene core via inductive effects. This modification makes the molecule more susceptible to photo-oxidation and dimerization than unsubstituted 9-anthracenemethanol. Consequently, achieving >99% purity requires a highly controlled, multi-stage purification strategy that mitigates environmental exposure while systematically stripping away structurally similar impurities[1].
Impurity Profiling and Mechanistic Considerations
Before executing a purification protocol, it is essential to understand the causality of the impurities present in the crude matrix. The reduction of 10-ethyl-9-anthraldehyde generates a specific impurity profile that dictates our solvent and technique selection.
Mechanistic pathway of reduction and generation of primary impurities.
Impurity A (Unreacted Aldehyde): Highly lipophilic and structurally similar to the target product. It easily co-crystallizes, meaning recrystallization alone is often insufficient if the crude contains >5% aldehyde.
Impurity B (Boron Salts): Highly polar inorganic byproducts from the NaBH₄ reduction. These must be removed via aqueous workup prior to any organic phase manipulation.
Strategic Purification Workflow
To achieve pharmaceutical-grade purity, we employ a three-phase self-validating system: Liquid-Liquid Extraction (LLE) to remove inorganic salts, Flash Chromatography to remove unreacted precursor, and a Two-Solvent Recrystallization to achieve absolute crystal lattice purity.
Step-by-step purification workflow for 10-ethyl-9-anthracenemethanol.
Phase 1: Mild Quenching and Liquid-Liquid Extraction (LLE)
Causality Insight: Standard protocols often use dilute HCl to quench borohydride reductions. However, the benzylic hydroxyl group of 10-ethyl-9-anthracenemethanol is highly susceptible to acid-catalyzed dehydration, which forms a reactive carbocation leading to polymeric degradation. We mandate the use of saturated Ammonium Chloride (NH₄Cl) for a mild, buffered quench.
Protocol:
Cool the crude reduction mixture (typically in methanol or THF) to 0 °C using an ice bath.
Concentrate the mixture under reduced pressure to remove the primary organic solvent (do not evaporate to dryness).
Partition the aqueous residue between Ethyl Acetate (EtOAc) and deionized water (1:1 v/v).
Extract the aqueous layer with EtOAc (3 × 50 mL per gram of theoretical yield).
Wash the combined organic layers with brine to disrupt emulsions and pre-dry the organic phase.
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude yellow solid.
Validation Checkpoint: The organic layer must be perfectly transparent before concentration. Cloudiness indicates residual water or suspended inorganic salts.
Phase 2: Flash Column Chromatography
Causality Insight: Recrystallization is thermodynamically sensitive to the purity of the starting melt/solution. If the crude solid contains unreacted 10-ethyl-9-anthraldehyde, the structural homology will cause it to integrate into the growing crystal lattice of the product. A rapid silica plug drops the impurity profile below the critical threshold.
Protocol:
Dissolve the crude solid in a minimum volume of Dichloromethane (DCM).
Dry-load the sample onto a small amount of silica gel (230-400 mesh) and evaporate the DCM.
Prepare a flash column using a solvent system of Hexane : Ethyl Acetate (gradient from 9:1 to 4:1 v/v).
Elute the column. The unreacted aldehyde (less polar) will elute first, followed by the target 10-ethyl-9-anthracenemethanol.
Pool the product fractions and concentrate to yield a semi-pure solid.
Validation Checkpoint: TLC (Hexane:EtOAc 4:1) should show a single major spot (UV active at 254 nm, stains dark with KMnO₄).
Phase 3: Advanced Two-Solvent Recrystallization
Causality Insight: The anthracene core is highly lipophilic (XLogP3 ~ 3.8), making it soluble in non-polar solvents, while the hydroxyl group adds hydrogen-bonding capability[1]. A single solvent often fails to provide the steep temperature-solubility gradient required for high-yield crystallization. We utilize a two-solvent system (Ethyl Acetate as the "good" solvent, Hexane as the "anti-solvent").
Table 1: Solvent Systems for Recrystallization of Anthracenemethanol Derivatives
Solvent System
Polarity Index
Solubility Profile
Expected Yield
Crystal Morphology
Ethyl Acetate / Hexane (1:4)
Moderate
High at reflux, very low at 4 °C
75–85%
Colorless to Yellow Needles
Toluene
Low-Moderate
Soluble hot, precipitates cold
70–80%
Yellow Flakes
Chloroform
Moderate
High solubility (requires concentration)
~60%
Scaly Crystals
Ethanol / Water
High
Moderate hot, poor cold
60–70%
Amorphous Powder
Data synthesized from established PAH derivative purification parameters[1],[3],.
Protocol:
Transfer the semi-pure solid to a clean, dry Erlenmeyer flask.
Add a minimum volume of boiling Ethyl Acetate just until the solid completely dissolves. Keep the flask on a hot plate to maintain reflux.
Optional but recommended: If the solution is dark, add 10% w/w activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.
While maintaining the solution near boiling, add hot Hexane dropwise until the solution becomes slightly turbid (the "cloud point").
Add 1-2 drops of boiling Ethyl Acetate until the solution just turns clear again.
Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature (approx. 2 hours). Do not agitate, as this promotes rapid nucleation and traps impurities.
Transfer the flask to a 4 °C refrigerator overnight to maximize crystal yield.
Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with ice-cold Hexane (2 × 10 mL).
Dry the crystals in vacuo in a desiccator protected from light.
Validation Checkpoint: The mother liquor should retain a yellowish tint (containing the soluble impurities), while the isolated crystals should be sharp, well-defined needles.
Analytical Validation
To confirm the success of the self-validating protocols, the final product must be assessed:
Melting Point: Should be sharp (a range of ≤ 2 °C). While unsubstituted 9-anthracenemethanol melts at 162–164 °C[1], the 10-ethyl derivative will have a distinct, documented melting point that should be referenced against your specific synthetic target parameters.
¹H NMR (CDCl₃): Look for the disappearance of the aldehydic proton (δ ~11.5 ppm)[3] and the appearance of the benzylic methylene protons (-CH₂OH) as a distinct doublet or broad singlet around δ 5.5–5.7 ppm, alongside the characteristic ethyl group signals (triplet for -CH₃, quartet for -CH₂)[3],.
HPLC: Run on a C18 reverse-phase column (e.g., MeOH/Water gradient) to confirm >99% purity by UV integration at 254 nm[3].
Technical Support Center: Optimizing the Synthesis of 10-Ethyl-9-Anthracenemethanol
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 10-ethyl-9-anthracenemethanol. Our focus is on a common and effective two-step synthetic pathway: th...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 10-ethyl-9-anthracenemethanol. Our focus is on a common and effective two-step synthetic pathway: the Vilsmeier-Haack formylation of 10-ethylanthracene, followed by the reduction of the resulting aldehyde to the target alcohol. This document is designed to help you diagnose and resolve common issues, thereby improving reaction yield and purity.
Core Synthesis Workflow
The synthesis of 10-ethyl-9-anthracenemethanol is typically achieved in two sequential steps. First, an electrophilic formylation at the 9-position of the electron-rich 10-ethylanthracene core is performed. The resulting aldehyde is then selectively reduced to the primary alcohol.
Caption: Two-step synthesis of 10-Ethyl-9-anthracenemethanol.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable solutions.
Section A: Vilsmeier-Haack Formylation of 10-Ethylanthracene
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[1][2] However, its success is contingent on careful control of reagents and conditions.
Q1: My formylation reaction shows low conversion of the starting material (10-ethylanthracene). What are the possible causes and solutions?
A1: Low conversion is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions.
Cause 1: Inactive Vilsmeier Reagent. The electrophile in this reaction, the Vilsmeier reagent (a chloromethyliminium salt), is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This reagent is highly sensitive to moisture.
Solution: Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. It is best practice to pre-form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C before adding the anthracene substrate.[1]
Cause 2: Insufficient Stoichiometry. An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
Solution: Use a slight excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents of the reagent relative to the 10-ethylanthracene is a good starting point.[1]
Cause 3: Inadequate Reaction Temperature. Anthracene derivatives can be less reactive than other electron-rich aromatics like phenols or anilines.[2] The reaction may be too slow at low temperatures.
Solution: While the initial formation of the Vilsmeier reagent should be done at 0°C, the subsequent reaction with 10-ethylanthracene may require heating. Monitor the reaction by Thin Layer Chromatography (TLC). If no progress is observed at room temperature, gradually increase the temperature. Literature precedents for the formylation of anthracene itself often use elevated temperatures (e.g., 90-95°C).[4]
Q2: I am observing multiple products, leading to a low yield of the desired 10-ethyl-9-anthraldehyde. How can I improve selectivity?
A2: The formation of multiple products suggests side reactions are occurring. The 9-position of anthracene is the most electron-rich and sterically accessible, making it the primary site of electrophilic attack. However, harsh conditions can lead to undesired products.
Cause 1: Di-formylation. While less common for anthracene, using a large excess of the Vilsmeier reagent or very high temperatures can potentially lead to di-formylation.
Solution: Carefully control the stoichiometry of the Vilsmeier reagent to approximately 1.1 equivalents. Monitor the reaction closely and stop it once the starting material is consumed to prevent further reactions.
Cause 2: Substrate Degradation. Anthracene derivatives can be susceptible to oxidation and other degradation pathways under harsh acidic and high-temperature conditions.
Solution: Maintain a strictly inert atmosphere. Avoid unnecessarily high temperatures or prolonged reaction times. A well-controlled temperature ramp and diligent TLC monitoring are crucial.
Q3: The work-up procedure seems complex and I suspect product loss. What is the optimal way to isolate the aldehyde?
A3: The work-up for a Vilsmeier-Haack reaction involves hydrolyzing the iminium intermediate to the aldehyde and then extracting the product.
Problem: Inefficient Hydrolysis. The intermediate formed after the Vilsmeier reagent attacks the anthracene ring needs to be hydrolyzed to yield the aldehyde.
Solution: After the reaction is complete (as determined by TLC), cool the mixture and carefully quench it by pouring it onto crushed ice. Subsequently, a basic solution (like a saturated sodium acetate or sodium bicarbonate solution) is often added to neutralize the acidic mixture and facilitate the hydrolysis.[4] Vigorous stirring during this process is essential.
Problem: Emulsion during Extraction. The presence of DMF and various salts can lead to the formation of emulsions during extraction with organic solvents, making phase separation difficult and causing product loss.
Solution: After neutralization, extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. Perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product.[3]
Section B: Reduction of 10-Ethyl-9-anthraldehyde
The reduction of an aromatic aldehyde to a primary alcohol is a standard and typically high-yielding transformation. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH).[5]
Q4: The reduction of the aldehyde to the alcohol is incomplete. How can I drive the reaction to completion?
A4: Incomplete reduction is usually a matter of reagent stoichiometry or reaction time.
Cause 1: Insufficient Reducing Agent. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this conversion.[6] Each mole of NaBH₄ provides four hydride equivalents, but in practice, an excess is used to ensure the reaction goes to completion.
Solution: Use at least 1.0 to 1.5 molar equivalents of NaBH₄. While theoretically, 0.25 equivalents are sufficient, using a larger excess compensates for any reaction with the solvent or trace water and ensures a reasonable reaction rate.
Cause 2: Short Reaction Time. The reduction may be sluggish depending on the solvent and temperature.
Solution: Typical laboratory preparations for the reduction of 9-anthraldehyde report reaction times of 30 minutes to 2 hours at room temperature.[5][6] Monitor the reaction via TLC, staining for the aldehyde (e.g., with 2,4-dinitrophenylhydrazine stain) to confirm its disappearance.
Q5: I am seeing byproducts in my reduction step. What could they be and how can I avoid them?
A5: Side reactions in this step are less common but can occur, particularly if a harsher reducing agent is used or if the starting aldehyde is impure.
Cause 1: Over-reduction. This is a concern primarily with more powerful reducing agents like LiAlH₄, which could potentially reduce the anthracene core under harsh conditions, though this is unlikely for this specific substrate.
Solution: Stick with a mild reducing agent like NaBH₄, which is highly selective for aldehydes and ketones and will not reduce the aromatic system.[5]
Cause 2: Impurities from Previous Step. If the 10-ethyl-9-anthraldehyde starting material is impure, those impurities will be carried through and may react with the NaBH₄, complicating the final purification.
Solution: Ensure the aldehyde is reasonably pure before proceeding to the reduction step. A quick purification by flash chromatography or recrystallization may be necessary if the crude material from the Vilsmeier-Haack reaction is of low quality.
Q6: Purification of the final product, 10-ethyl-9-anthracenemethanol, is proving difficult. What are the recommended methods?
A6: The final product is a solid alcohol and should be amenable to standard purification techniques.[7]
Method 1: Recrystallization. This is often the most effective method for obtaining highly pure crystalline solids.
Protocol: Choose a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold. For similar aromatic alcohols, ethanol or mixtures of hexane and ethyl acetate are good starting points.[5][8] Dissolve the crude product in a minimal amount of the boiling solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[8]
Method 2: Column Chromatography. If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is the preferred alternative.
Protocol: Use TLC to determine an appropriate eluent system that gives good separation between the product and any impurities. A mobile phase consisting of a hexane/ethyl acetate mixture is typically effective for separating moderately polar compounds like this alcohol.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The reaction involves two main stages. First, DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of a chloride ion and the dichlorophosphate anion generates the highly electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich π-system of the 10-ethylanthracene acts as a nucleophile, attacking the Vilsmeier reagent. This forms a new carbon-carbon bond at the 9-position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2][3]
Caption: Key stages of the Vilsmeier-Haack reaction mechanism.
Q2: Are there alternative methods to synthesize 10-ethyl-9-anthracenemethanol?
A2: Yes, other synthetic routes are possible, though they may involve more steps or different challenges. One alternative could be a Grignard reaction. This would involve preparing an ethyl Grignard reagent (ethylmagnesium bromide) and reacting it with 9-anthraldehyde. This would produce 9-(1-hydroxyethyl)anthracene, not the desired isomer. To obtain the target molecule via a Grignard pathway, one would need to start with 10-ethylanthraquinone, perform a Grignard addition with a formylating agent, and then reduce the resulting ketone, which is a more complex route. Therefore, the Vilsmeier-Haack/reduction sequence is generally more direct for this target.
Q3: What are the key safety precautions for this synthesis?
A3:
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Anhydrous Solvents: Anhydrous solvents like DMF and THF are flammable. Avoid open flames.
Quenching: The quenching of the Vilsmeier-Haack reaction and the work-up of reductions can be exothermic. Always perform additions slowly and with adequate cooling (e.g., in an ice bath).
Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water to produce hydrogen gas. Add it portion-wise to the reaction mixture and ensure there is no buildup of pressure.
Part 3: Key Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 10-Ethylanthracene
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Reagent Preparation: In the flask, cool anhydrous DMF (2.0 eq.) to 0°C in an ice bath.
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Stir the mixture at 0°C for an additional 30 minutes.
Substrate Addition: Dissolve 10-ethylanthracene (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (like 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-95°C. Monitor the reaction's progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring. Neutralize the solution to a pH of ~6-7 by the slow addition of a saturated aqueous solution of sodium acetate.
Extraction: Extract the aqueous mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 10-ethyl-9-anthraldehyde.
Protocol 2: Sodium Borohydride Reduction to 10-Ethyl-9-anthracenemethanol
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 10-ethyl-9-anthraldehyde (1.0 eq.) in a suitable alcoholic solvent like ethanol or methanol.[6]
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 10-15 minutes.
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.
Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench any unreacted NaBH₄. Follow this with the addition of dilute HCl (e.g., 1M) until the bubbling ceases.
Extraction: Remove the bulk of the alcoholic solvent under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by recrystallization from ethanol or via silica gel column chromatography (hexane/ethyl acetate gradient) to yield pure 10-ethyl-9-anthracenemethanol.[5]
Indian Journal of Chemistry. (2010). Diels-Alder reaction of 9-anthracenemethanol and dimethylacetylene-dicarboxylate; potential route for the synthesis of.
BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
BenchChem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions.
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
Wikipedia. (n.d.). 9-Anthracenemethanol.
MDPI. (2025, April 22). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF.
BenchChem. (n.d.). Technical Support Center: Purification of Commercial 9-Ethylanthracene.
Royal Society of Chemistry. (n.d.). Supplementary Information.
Technical Support Center: Strategies for Preventing Photodegradation of 9-Anthracenemethanol, 10-ethyl- in Solution
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for handling 9-Anthracenemethanol, 10-ethyl-. This guide is designed for researchers, scientists, and drug development pr...
Welcome to the technical support center for handling 9-Anthracenemethanol, 10-ethyl-. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical issue of photodegradation. The inherent photosensitivity of the anthracene core can lead to significant experimental variability, loss of signal, and inaccurate data. This document provides in-depth, evidence-based strategies and protocols to ensure the integrity of your compound in solution.
Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles governing the photodegradation of 9-Anthracenemethanol, 10-ethyl-. Understanding these mechanisms is the first step toward effective prevention.
Q1: What is photodegradation, and why is my 9-Anthracenemethanol, 10-ethyl- solution losing its characteristic fluorescence?
A1: Photodegradation is a process where a molecule is chemically altered or broken down due to the absorption of light. For anthracene derivatives, this leads to the loss of the extended π-conjugated system responsible for their fluorescence. The two primary degradation pathways are:
Photooxidation: This is often the dominant pathway in the presence of air. The excited anthracene molecule transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] This singlet oxygen then attacks the electron-rich anthracene ring, typically forming a non-fluorescent endoperoxide.[2][3] This endoperoxide can further decompose into other species, such as derivatives of anthraquinone.[4][5][6]
Photodimerization: Two anthracene molecules, one in an excited state, can react to form a dimer through a [4+4] cycloaddition reaction.[7][8] This process is highly dependent on the concentration of the solution; higher concentrations increase the likelihood of two molecules interacting.[7] While the 10-ethyl group on your molecule provides some steric hindrance, this pathway cannot be entirely ruled out, especially at high concentrations.
Q2: How does my choice of solvent impact the stability of the compound?
A2: The solvent plays a multifaceted role in the stability of 9-Anthracenemethanol, 10-ethyl-.
Dissolved Oxygen: The concentration of dissolved oxygen, a key reactant in photooxidation, varies between solvents. Preparing solutions in deoxygenated solvents is a primary strategy for enhancing stability.[9]
Polarity and Protic vs. Aprotic Nature: The solvent environment can influence the energy levels of the excited states and the rates of competing deactivation pathways.[10] Protic solvents, such as alcohols, can sometimes offer a protective effect by creating hydrogen bonds or other interactions that provide a non-destructive pathway for the excited state to return to the ground state, potentially reducing the formation of the reactive triplet state.[2][11] Conversely, some polar aprotic solvents have been observed to promote photodegradation.[9]
Singlet Oxygen Lifetime: The intrinsic lifetime of singlet oxygen varies significantly with the solvent, which directly impacts the probability of a reaction. For example, the lifetime is much longer in deuterated or halogenated solvents compared to protic solvents like water or ethanol.
Q3: Are there specific experimental conditions that accelerate photodegradation?
A3: Yes, several factors can dramatically increase the rate of degradation:
Light Intensity and Duration: Higher light flux and longer exposure times directly increase the number of photons absorbed, leading to more rapid degradation.[6] This is particularly critical in applications like fluorescence microscopy.
Excitation Wavelength: Shorter wavelengths (higher energy), particularly in the UV range, are often more effective at inducing photochemical reactions.[7]
Presence of Oxygen: As discussed, the presence of dissolved oxygen is a critical factor for the photooxidation pathway.[2][3]
Temperature: Higher temperatures can sometimes increase the rate of secondary degradation reactions of the initial photoproducts, such as the decomposition of endoperoxides.[6]
Q4: My compound is substituted at the 9 and 10 positions. Isn't that supposed to prevent degradation?
A4: Substitution at the 9 and 10 positions is a well-known strategy to sterically hinder the [4+4] photodimerization reaction.[7] While the 10-ethyl group on your molecule helps reduce this specific degradation pathway, it does not prevent photooxidation. The large, flat surface of the anthracene π-system remains susceptible to attack by singlet oxygen, meaning photooxidation is still a significant concern that must be actively managed.[1][12]
Section 2: Troubleshooting Guide - Solving Common In-Lab Problems
Observed Issue
Potential Cause(s)
Recommended Troubleshooting Actions
Rapid loss of fluorescence signal during measurement.
1. High light intensity from the instrument (spectrofluorometer, microscope).2. Presence of dissolved oxygen in the solvent.3. Solution concentration is too high, leading to some dimerization.
1. Reduce the excitation light intensity or use neutral density filters.2. Minimize exposure time; acquire data efficiently.3. Prepare a fresh sample using a deoxygenated solvent (See Protocol 2).4. Add a recommended antioxidant to the working solution (See Protocol 3 and Table 1).
Inconsistent results and poor reproducibility between experiments.
1. Degradation of the stock solution over time.2. Varying exposure of samples to ambient light.3. Use of solvents from different batches or of varying purity.
1. Always prepare fresh working solutions from a properly stored stock immediately before use.[9]2. Store stock solutions in the dark at -20°C, purged with inert gas (See Protocol 1).3. Standardize all sample handling procedures to ensure consistent light exposure.4. Use high-purity, spectroscopic grade solvents.
Appearance of a precipitate or a shift in the absorption spectrum.
1. Formation of an insoluble photodimer.2. Formation of insoluble degradation products (e.g., anthraquinone derivatives).
1. Analyze the solution using HPLC to check for new peaks corresponding to degradation products.[9]2. Work at lower concentrations to disfavor dimerization.[7]3. Filter the solution if a precipitate is observed and re-analyze the supernatant to quantify the remaining compound.
Section 3: Data & Visualization
Diagrams
The following diagrams illustrate the key chemical pathway and the recommended experimental workflow to mitigate photodegradation.
Caption: The photooxidation pathway of 9-Anthracenemethanol, 10-ethyl-.
Caption: Experimental workflow for preparing photostable solutions.
Data Tables
Table 1: Recommended Antioxidants and their Working Concentrations
These agents act as reactive oxygen species (ROS) scavengers, reducing the oxidative damage to the anthracene core.[13][14][15]
Antioxidant
Typical Working Concentration
Solvent Compatibility
Notes
Ascorbic Acid (Vitamin C)
0.1 - 1 mM
Aqueous buffers, Alcohols
Highly effective and inexpensive. Prepare fresh as it can also degrade.[16]
n-Propyl gallate
1 - 5% (w/v) in mountant
Glycerol, Alcohols
Commonly used in microscopy antifade reagents.[14]
A water-soluble analog of Vitamin E, a potent antioxidant.
Note: The optimal concentration should be determined empirically for your specific application to avoid any potential interference with your assay.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation and Storage of a Photostable Stock Solution
Causality: This protocol minimizes degradation from the outset by using high-purity solvents to eliminate catalytic impurities and protecting the solution from light and oxygen, the primary drivers of degradation.[9]
Select Solvent: Choose a high-purity, spectroscopic grade solvent. If possible, use a protic solvent like ethanol where the compound is stable.
Select Container: Use an amber glass vial with a PTFE-lined screw cap to block UV and visible light.[9]
Weigh Compound: In a dimly lit environment, weigh the required amount of 9-Anthracenemethanol, 10-ethyl- and transfer it to the vial.
Add Solvent: Add the desired volume of solvent to achieve the target stock concentration.
Dissolve: Cap the vial and mix gently by vortexing or sonicating until the solid is fully dissolved.
Purge with Inert Gas: Gently bubble a stream of dry argon or nitrogen gas through the solution for 5-10 minutes to displace dissolved oxygen. Purge the headspace of the vial for another minute.
Seal and Store: Tightly cap the vial and wrap the cap junction with parafilm. Store at -20°C in the dark.
Handling: When using the stock, allow it to warm to room temperature in the dark before opening to prevent condensation. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Quantifying Photodegradation Rate via UV-Vis Spectrophotometry
Causality: This protocol provides a quantitative method to assess the stability of your compound under specific conditions, allowing you to validate the effectiveness of the preventative measures you have implemented.[7][17]
Prepare Sample: Prepare a dilute solution of 9-Anthracenemethanol, 10-ethyl- in the solvent of interest in a quartz cuvette. The concentration should yield a maximum absorbance between 0.5 and 1.0 at the λ_max of the anthracene chromophore (typically in the 350-400 nm range).
Initial Spectrum: Record the initial full UV-Vis absorption spectrum (Time = 0).
Controlled Irradiation: Place the cuvette in a controlled setup where it can be irradiated by a light source (e.g., a UV lamp at a specific wavelength like 365 nm or a broad-spectrum solar simulator).[17] Prepare a control cuvette wrapped completely in aluminum foil and place it under the same temperature conditions.[18]
Time-course Measurement: At fixed time intervals (e.g., every 5, 10, or 30 minutes), remove the cuvette, and quickly record its UV-Vis spectrum. Return it to the irradiation setup immediately after.
Data Analysis: Plot the absorbance at λ_max as a function of irradiation time. A decrease in absorbance indicates photodegradation. The rate of degradation can be determined from the slope of this plot. Compare the irradiated sample to the dark control to ensure the degradation is light-induced.
Troubleshooting low fluorescence intensity in 10-ethyl-9-anthracenemethanol samples
A Guide to Troubleshooting Low Fluorescence Intensity Welcome to the technical support resource for 10-ethyl-9-anthracenemethanol. As a Senior Application Scientist, I have designed this guide to address the common and c...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Troubleshooting Low Fluorescence Intensity
Welcome to the technical support resource for 10-ethyl-9-anthracenemethanol. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter when working with this fluorophore. This document moves beyond simple checklists to provide in-depth explanations and validated protocols, ensuring the integrity of your experimental results. While specific photophysical data for the 10-ethyl derivative is not extensively published, the principles outlined here are based on the well-characterized behavior of the 9-anthracenemethanol core and related 9,10-disubstituted anthracene compounds.
Question 1: My fluorescence signal is extremely low or absent. What are the absolute first things I should check?
Answer: Before delving into complex photophysical issues, it's crucial to rule out basic setup and sample errors. These foundational checks resolve a surprising number of issues.
The primary suspects are incorrect instrument settings and sample concentration. A fluorometer's sensitivity is dictated by parameters like excitation/emission wavelengths, slit widths, and detector gain.[1][2] If the excitation wavelength does not overlap with the molecule's absorption profile, you will not achieve efficient excitation and, consequently, will observe little to no fluorescence.
Troubleshooting Protocol: Initial Verification
Confirm Excitation and Emission Wavelengths:
For anthracene derivatives, the primary absorption (and thus, optimal excitation) occurs in the UV range, typically between 350-380 nm.[3][4]
Set your excitation monochromator to the absorption maximum of your sample. If unknown, acquire a UV-Vis absorption spectrum first.[2]
Set the emission monochromator to scan a range starting approximately 20 nm above the excitation wavelength to around 600 nm. The characteristic structured emission of anthracene derivatives should appear between 380 nm and 450 nm.[5]
Check Slit Widths:
Ensure both excitation and emission slits are open. Start with a moderate setting (e.g., 5 nm). Wider slits increase light throughput and signal intensity but decrease spectral resolution.
Verify Sample Concentration:
Prepare a fresh dilution of your stock solution. An error in calculating the initial dilution is a common source of problems.
For standard fluorescence measurements, concentrations are typically in the micromolar (µM) to nanomolar (nM) range. An overly concentrated sample can paradoxically lead to low signals due to self-quenching and inner filter effects.[6]
Run an Instrument Blank:
Measure a cuvette containing only your solvent. The signal should be minimal. This confirms that your signal is not originating from fluorescent impurities in the solvent or a contaminated cuvette.
Question 2: How do I know if my fluorometer is performing correctly?
Answer: Instrument performance must be validated periodically. This is typically achieved by measuring a stable, well-characterized fluorescent standard with a known quantum yield.[7][8] This procedure verifies the functionality of the light source, monochromators, and detector. Quinine sulfate in sulfuric acid is a classic standard for the UV-blue region.[5][8]
Accurately prepare a solution of quinine sulfate in 0.1 M H₂SO₄. A common concentration is 1 µg/mL.
Set Instrument Parameters:
Set the excitation wavelength to 350 nm.
Set the emission scan range from 380 nm to 600 nm.
Acquire Spectrum:
Measure the emission spectrum of the quinine sulfate standard.
Analyze Results:
You should observe a strong, broad emission peak with a maximum at approximately 450 nm.
Compare the intensity to previous calibration checks. A significant drop in intensity may indicate an aging lamp or other hardware issues.
Below is a workflow diagram illustrating the logic for basic troubleshooting.
Caption: Initial troubleshooting workflow for low fluorescence.
Section 2: The Sample Environment - Solvents, Quenchers, and Aggregation
Question 3: My signal is weaker in one solvent compared to another. Why does the solvent matter so much?
Answer: The solvent environment has a profound impact on the fluorescence properties of anthracene derivatives.[9] Polarity is a key factor. For many anthracenes, fluorescence intensity tends to decrease as solvent polarity increases.[3][10] This is often due to solvent-solute interactions that promote non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light.
Additionally, dissolved molecular oxygen is a highly effective collisional quencher of fluorescence.[6][11] The solubility of oxygen is higher in some organic solvents than others, which can contribute to variability in signal intensity.
Data Table: Solvent Effects on Anthracene Fluorescence
Solvent
Polarity Index
Expected Effect on Intensity
Expected Spectral Shift (Relative to Non-Polar)
Cyclohexane
0.2
High
Minimal (Reference)
Toluene
2.4
High
Small Red Shift
Dichloromethane
3.1
Moderate
Moderate Red Shift
Ethanol
4.3
Moderate to Low
Significant Red Shift
Acetonitrile
5.8
Low
Significant Red Shift
Water
10.2
Very Low
Largest Red Shift
Note: This table provides general trends for the anthracene core.[3][12] Actual values for 10-ethyl-9-anthracenemethanol may vary.
Troubleshooting Protocol: Solvent Issues
Solvent Selection: If possible, use a non-polar, aprotic solvent like cyclohexane or toluene for maximum fluorescence intensity.
Degassing: To eliminate oxygen quenching, degas your solvent. This can be done by bubbling an inert gas (nitrogen or argon) through the sample for 10-15 minutes prior to measurement or by using freeze-pump-thaw cycles for more rigorous experiments.[6]
Question 4: I observe that my fluorescence intensity decreases over time during measurement. What is happening?
Answer: This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[13][14] The high-intensity light from the fluorometer's lamp can induce chemical reactions that alter the structure of the anthracene core, rendering it non-fluorescent.
If your instrument allows, insert a neutral density filter in the excitation path.
Minimize Exposure Time:
Use the fastest scan speed that provides an adequate signal-to-noise ratio.
Keep the shutter closed when not actively acquiring data.
Use a Fresh Sample: For critical or lengthy experiments, use a fresh, unexposed aliquot of your sample.
Question 5: My signal is strong at low concentrations but weak and spectrally shifted at higher concentrations. What causes this?
Answer: This is a classic sign of Aggregation-Caused Quenching (ACQ) . Anthracene derivatives, being planar aromatic systems, have a strong tendency to stack on top of each other (π-π stacking) at high concentrations.[15][16] When they aggregate, they can form non-fluorescent or weakly fluorescent ground-state dimers or excimers (excited-state dimers).[9] This process effectively quenches the fluorescence of individual molecules. The formation of excimers often results in a new, broad, and red-shifted emission band.[9][16]
Caption: Aggregation-Caused Quenching (ACQ) at high concentration.
Troubleshooting Protocol: Addressing ACQ
Dilute the Sample: This is the most straightforward solution. Prepare a dilution series (e.g., 10 µM, 1 µM, 100 nM) and measure the fluorescence of each. You should see the characteristic monomer fluorescence increase as the concentration decreases.
Change the Solvent: In some cases, a solvent that better solvates the molecule can reduce aggregation.
Modify the Molecule: For drug development applications where aggregation is a persistent issue, chemical modification to add bulky side groups can sterically hinder π-π stacking and reduce ACQ.[15][17]
References
Brotin, T., & Scherf, U. (2021). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Polymer Chemistry, 12(12), 1830-1836. [Link]
Al-Yasari, A. K., & Al-Asadi, A. S. (2018). Effect of Solvent on Fluorescence Spectrum of Anthracene. Journal of Physics: Conference Series, 1003(1), 012078. [Link]
Diva Portal. (2021). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Diva-portal.org. [Link]
Optica Publishing Group. (n.d.). Review of fluorescent standards for calibration of in situ fluorometers: Recommendations applied in coastal and ocean observing programs. Opg.optica.org. [Link]
Royal Society of Chemistry. (2001). Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. Pubs.rsc.org. [Link]
Indian Institute of Technology Kharagpur. (n.d.). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. Chem.iitkgp.ac.in. [Link]
Niels Bohr Institutet. (2015). Building a Fluorescence Correlation Spectroscopy Setup. Nbi.ku.dk. [Link]
Turner Designs Help Center. (n.d.). Calibration of the AquaFluor Handheld Fluorometer. Help.turnerdesigns.com. [Link]
Solinst. (n.d.). Calibrating the Manta's Turner Fluorometers. Solinst.com. [Link]
ACS Publications. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Pubs.acs.org. [Link]
PubMed. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Pubmed.ncbi.nlm.nih.gov. [Link]
ResearchGate. (n.d.). Solvent effects. a Absorption and fluorescence spectra of the.... Researchgate.net. [Link]
RSC Publishing. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. Pubs.rsc.org. [Link]
University of California, Davis. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. Chem.ucdavis.edu. [Link]
ACS Publications. (2002). Distortion of the Fluorescence Spectrum of Anthracene with Increasing Laser Pulse Excitation Energy. Pubs.acs.org. [Link]
ResearchGate. (n.d.). Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. Researchgate.net. [Link]
Journal of Materials Chemistry B (RSC Publishing). (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Pubs.rsc.org. [Link]
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. Mdpi.com. [Link]
Chalcogenide Letters. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Chalcogen.ro. [Link]
Royal Society of Chemistry. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Pubs.rsc.org. [Link]
ResearchGate. (n.d.). Crystal Structures and Photophysical Properties of 9-Anthracene Carboxylic Acid Derivatives for Photomechanical Applications. Researchgate.net. [Link]
Springer. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere. Link.springer.com. [Link]
ResearchGate. (n.d.). Trend of yield values for DAr between 9-anthracenemethanol (1a) and.... Researchgate.net. [Link]
ACS Publications. (n.d.). I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenyl- ethynyl)anthracene in Paraffins. Pubs.acs.org. [Link]
Optimizing crystallization conditions for high-purity 9-Anthracenemethanol, 10-ethyl-
Technical Support Center: Crystallization of 9-Anthracenemethanol, 10-ethyl- This guide provides in-depth troubleshooting and optimization strategies for the crystallization of 9-Anthracenemethanol, 10-ethyl-. Designed f...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization of 9-Anthracenemethanol, 10-ethyl-
This guide provides in-depth troubleshooting and optimization strategies for the crystallization of 9-Anthracenemethanol, 10-ethyl-. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles governing crystal formation, empowering you to solve common challenges and achieve high-purity material.
Q1: I'm starting my first crystallization of 9-Anthracenemethanol, 10-ethyl-. How do I select the optimal solvent?
A1: Solvent selection is the most critical step in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below.[1] For 9-Anthracenemethanol, 10-ethyl-, its structure—a large, aromatic anthracene core with a polar hydroxyl group and a nonpolar ethyl group—suggests moderate polarity.
Causality and Experimental Choices:
The addition of a 10-ethyl group, compared to the parent 9-Anthracenemethanol, increases the molecule's lipophilicity. This means you should start by screening solvents of moderate to low polarity. The parent compound, 9-Anthracenemethanol, is reportedly soluble in chloroform and methanol.[2] This provides a good starting point for your screening.
Protocol: Systematic Solvent Screening
Preparation: Place approximately 10-20 mg of your crude 9-Anthracenemethanol, 10-ethyl- into several test tubes.
Initial Solubility Test (Room Temp): Add a potential solvent dropwise (e.g., 0.5 mL) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[1]
Heating: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. The ideal solvent will fully dissolve the compound at this higher temperature.
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.
Purity & Yield Assessment: Collect the crystals via filtration and assess their purity (e.g., by melting point) and the approximate yield.
A systematic approach to this screening is crucial for efficiency.
Caption: Decision workflow for purifying colored crystals.
Detailed Steps:
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed with activated charcoal.
Protocol: Dissolve the crude solid in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute's weight). Keep the solution hot for a few minutes. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool slowly.
[3] * Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding it.
Slow Down Crystallization: The single most effective way to improve purity is to slow down the rate of crystal growth. Rapid crystal formation traps impurities.
[3] * Methods:
Use a slightly greater volume of solvent than the absolute minimum.
Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
Insulate the flask to retain heat longer.
Perform a Second Recrystallization: If the first crystallization does not yield a product of sufficient purity, a second recrystallization is often necessary. The purity of the starting material for the second attempt will be higher, leading to a much purer final product.
References
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Mesbah, A., et al. (2008). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes. [Link]
Kleiss, L. D., & Adams, A. D. (1956). U.S. Patent No. 2,767,232. U.S.
Lesnikov, A. S., et al. (2025). Doping Anthracene Crystals with Associated Impurities during the Growth from Solution. ResearchGate. [Link]
Wang, M., & Dowling, A. W. (2022). Optimizing Batch Crystallization with Model-based Design of Experiments. AIChE Journal. [Link]
Vorob'ev, A. S., et al. (2022). Cooling-Rate Computer Simulations for the Description of Crystallization of Organic Phase-Change Materials. Polymers (Basel). [Link]
Trifkovic, M., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research. [Link]
Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. ResearchGate. [Link]
Dai, W. (2016). Research of Solvent crystallization of refined anthracene preparation. Atlantis Press. [Link]
Nature. (2025). Impact of impurities on crystal growth. Nature. [Link]
Lecomte, C. (n.d.). Guide for crystallization. Université de Lorraine. [Link]
Lesnikov, A. S., et al. (2025). Doping Anthracene Crystals with Associated Impurities during the Growth from Solution. R Discovery. [Link]
National Institutes of Health. (n.d.). 9-Anthracenemethanol. PubChem. [Link]
Klosin, J. (2015). Crystal Growing Tips. University of Florida. [Link]
Lesnikov, A. S., et al. (2025). DOPING ANTHRACENE CRYSTALS WITH ASSOCIATED IMPURITIES DURING THE GROWTH FROM SOLUTION. Crystallography Reports. [Link]
National Institutes of Health. (2025). What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. PubMed Central. [Link]
Technical Support Center: Navigating ¹H NMR Spectral Complexities of 9-Anthracenemethanol, 10-ethyl-
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ¹H NMR spectral analysis of 9-Anthracenemethanol, 1...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ¹H NMR spectral analysis of 9-Anthracenemethanol, 10-ethyl-. Due to the complex aromatic system and the presence of flexible alkyl substituents, significant peak overlap is a common issue that can hinder accurate structural elucidation. This document provides a series of troubleshooting guides and frequently asked questions to help you resolve these challenges and obtain clear, interpretable NMR data.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region of my ¹H NMR spectrum for 9-Anthracenemethanol, 10-ethyl- so complex and overlapped?
The anthracene core consists of a rigid, polycyclic aromatic system. Protons on the aromatic rings are in close proximity and exhibit complex spin-spin coupling (J-coupling), leading to overlapping multiplets. The addition of the ethyl group at the 10-position and the methanol group at the 9-position introduces asymmetry, further complicating the spectrum by making all aromatic protons chemically non-equivalent.
Q2: I'm having trouble assigning the ethyl and methanol protons. What are their expected chemical shifts?
Based on data from similar anthracene derivatives, you can expect the following approximate chemical shifts:
Methanol Protons (-CH₂OH): The methylene protons of the methanol group are typically found in the range of δ 5.0-5.5 ppm. The hydroxyl proton is often a broad singlet and its chemical shift is highly dependent on concentration and solvent.
Ethyl Protons (-CH₂CH₃): The methylene protons of the ethyl group are expected to resonate around δ 3.0-3.5 ppm, appearing as a quartet. The methyl protons will be further upfield, likely in the δ 1.2-1.6 ppm range, as a triplet.
It is important to note that these are estimates, and the actual chemical shifts can be influenced by your choice of solvent.
Q3: Can changing the NMR solvent help resolve the peak overlap?
Absolutely. Changing the solvent is one of the simplest and most effective initial troubleshooting steps. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of protons due to anisotropic effects, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[1] This can often spread out overlapping signals, simplifying the spectrum. It is advisable to test a range of deuterated solvents with varying polarities and magnetic susceptibilities.
Q4: My baseline is distorted, and I see some strange artifacts. What could be the cause?
Baseline distortions and artifacts can arise from several factors, including:
High Sample Concentration: An overly concentrated sample can lead to detector saturation, causing baseline artifacts.[2]
Poor Shimming: An inhomogeneous magnetic field will result in broad and distorted peaks. Careful shimming of the spectrometer is crucial.
Inadequate Solvent Suppression: If you are not using a deuterated solvent, the large solvent signal can overwhelm the detector.
Troubleshooting Guides: From Simple Adjustments to Advanced Experiments
Before resorting to more complex experiments, ensure that your standard 1D ¹H NMR experiment is optimally set up.
Problem: Poor resolution and broad peaks in the aromatic region.
Solutions:
Increase Digital Resolution: Acquiring more data points for your FID (Free Induction Decay) can improve the digital resolution of your spectrum. This is typically achieved by increasing the acquisition time.
Higher Magnetic Field: If available, using a higher-field NMR spectrometer will increase the chemical shift dispersion, often resolving overlapping signals.
Guide 2: Leveraging Solvent Effects for Spectral Simplification
As mentioned in the FAQs, the choice of solvent can dramatically impact your spectrum.
Problem: Overlapping multiplets in the aromatic and/or aliphatic regions.
Step-by-Step Protocol for Solvent Screening:
Prepare Samples: Dissolve your sample of 9-Anthracenemethanol, 10-ethyl- in a variety of deuterated solvents. Good candidates to try, in addition to the common CDCl₃, are Benzene-d₆, Pyridine-d₅, Acetone-d₆, and DMSO-d₆.
Acquire Spectra: Run a standard ¹H NMR experiment for each sample.
Compare Spectra: Carefully compare the aromatic and aliphatic regions of the spectra to identify the solvent that provides the best signal dispersion.
Causality: Aromatic solvents like benzene-d₆ create a magnetic field that opposes the main spectrometer field. When your molecule associates with the solvent molecules, protons located in different regions of this induced field will experience different levels of shielding, leading to changes in their chemical shifts.[3]
Guide 3: Employing Advanced 2D NMR Techniques
When optimizing 1D experiments is insufficient, 2D NMR spectroscopy becomes an indispensable tool for resolving overlap and elucidating the structure.[4][5]
Purpose: To identify protons that are spin-spin coupled to each other. This is particularly useful for tracing out the connectivity of the ethyl group and assigning protons on the same aromatic ring.[4]
Experimental Workflow for COSY:
Caption: Workflow for a COSY Experiment
Step-by-Step Protocol for a Gradient-Enhanced COSY (gCOSY) Experiment: [6]
Initial Setup: Lock and shim your sample. Acquire a standard 1D ¹H spectrum and optimize the spectral width to enclose all signals of interest.
Load COSY Parameters: Load a standard gradient-enhanced COSY parameter set. The solvent, spectral width, and center frequency will be copied from your 1D experiment.
Set Acquisition Parameters: For a quick COSY, default parameters are often sufficient. For dilute samples, you may need to increase the number of scans.
Acquire Data: Start the data acquisition.
Process Data: After acquisition, perform a 2D Fourier transform to generate the COSY spectrum.
Analysis: The diagonal of the COSY spectrum will show your 1D ¹H spectrum. Off-diagonal cross-peaks indicate that the protons at those chemical shifts are coupled.
Purpose: To identify which protons are directly attached to which carbon atoms. This is extremely useful for unambiguously assigning the signals of the methanol and ethyl groups.[1][7]
Technical Support Center: Troubleshooting the Oxidation of 10-Ethyl-9-anthracenemethanol
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-yielding, selective oxidations of highly conjugated systems is a notorious bottleneck.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-yielding, selective oxidations of highly conjugated systems is a notorious bottleneck. The oxidation of 10-ethyl-9-anthracenemethanol to its corresponding aldehyde (10-ethyl-9-anthraldehyde) is particularly challenging due to the molecule's extreme sensitivity to light, oxygen, and radical-mediated side reactions.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you eliminate side reactions and maximize your synthetic yield.
Quantitative Analysis: Oxidant Selection & Side Reaction Risk
The choice of oxidant dictates the reaction pathway. To prevent over-oxidation and ring degradation, mild, two-electron oxidants operating at cryogenic temperatures are highly preferred over harsh transition-metal oxidants.
Oxidation Method
Target Yield
Ring Oxidation Risk (Anthraquinone)
Benzylic C-H Oxidation Risk
Over-oxidation Risk
Primary Byproduct / Drawback
Swern Oxidation
90–95%
Low
Low
Low
MTM Ether (if Temp > -60 °C)
Dess-Martin (DMP)
85–90%
Low
Low
Low
Iodane waste; high reagent cost
MnO₂ (Activated)
70–80%
Moderate
Low
Low
Sluggish kinetics; surface-dependent
PCC / PDC
50–60%
High
Moderate
Low
Toxic chromium waste; tar formation
KMnO₄ / Jones
< 20%
Critical
Critical
Critical
Carboxylic acid; complete degradation
Mechanistic Overview of Side Reactions
To successfully troubleshoot your synthesis, you must understand the competing reaction pathways. The diagram below maps how specific environmental factors and reagent choices divert the substrate away from the target aldehyde.
Fig 1. Divergent oxidation pathways and common side reactions of 10-ethyl-9-anthracenemethanol.
Troubleshooting Guides & FAQs
Q1: My product is heavily contaminated with 10-ethyl-9,10-anthraquinone. What causes this and how do I stop it?
The Causality: The central ring of the anthracene core (positions 9 and 10) possesses a significantly lower resonance energy compared to the flanking benzene rings. This makes it highly reactive as a diene. In the presence of ambient laboratory light, trace photosensitizers can convert atmospheric triplet oxygen to highly reactive singlet oxygen. This singlet oxygen undergoes a rapid [4+2] cycloaddition across the 9,10-positions, forming an unstable endoperoxide intermediate that subsequently degrades into the anthraquinone derivative [1].
The Solution: You must treat this substrate as highly photosensitive.
Wrap all reaction flasks, addition funnels, and rotary evaporator bump traps in aluminum foil.
Rigorously degas your reaction solvent (e.g., Dichloromethane) by sparging with Argon for 15 minutes prior to adding reagents.
Q2: I am using the Swern oxidation, but NMR shows a methylthiomethyl (MTM) ether byproduct instead of my aldehyde. What went wrong?
The Causality: The Swern oxidation relies on the in situ generation of a chlorosulfonium salt from DMSO and oxalyl chloride. This active species is highly unstable. If the internal temperature of the reaction mixture rises above -60 °C before the substrate is fully coordinated and the triethylamine base is added, the intermediate undergoes a premature Pummerer-type rearrangement. This rearranged species acts as a potent electrophile, reacting directly with the hydroxyl group of 10-ethyl-9-anthracenemethanol to form a stable, unwanted MTM ether [2].
The Solution: Relying on the external bath temperature is insufficient. Exothermic micro-environments form during the dropwise addition of the alcohol. Use an internal temperature probe to ensure the reaction never exceeds -70 °C during additions.
Q3: I noticed a byproduct where the 10-ethyl group has also been oxidized to a ketone (10-acetyl-9-anthraldehyde). How do I prevent this?
The Causality: The 10-ethyl group features a benzylic C(sp³)-H bond that is electronically activated by the extended π-system of the anthracene ring. When using transition-metal-catalyzed oxidations (like Ru or Co-based systems) or conditions that generate radical intermediates, this benzylic C(sp³)-H bond is competitively activated and oxidized [3].
The Solution: Avoid radical-based oxidants, autoxidation catalysts, and unshielded transition metals. Stick strictly to two-electron, concerted oxidants like Swern or Dess-Martin Periodinane (DMP), which selectively target the primary hydroxyl group via a covalently coordinated intermediate without generating free radicals.
Validated Experimental Protocol: Swern Oxidation
To ensure maximum yield and zero ring-oxidation, follow this self-validating Swern oxidation protocol. The procedure is designed to provide visual and olfactory feedback to confirm the reaction is proceeding correctly [4].
Fig 2. Step-by-step Swern oxidation workflow highlighting critical temperature control points.
Step-by-Step Methodology
Note: Perform all steps in a well-ventilated fume hood under an Argon atmosphere. Wrap the reaction flask in aluminum foil.
Activation: To an oven-dried, foil-wrapped round-bottom flask, add anhydrous Dichloromethane (DCM) (0.2 M relative to substrate) and Oxalyl Chloride (1.2 equivalents). Cool the mixture to -78 °C using a dry ice/acetone bath.
DMSO Addition: Dropwise, add anhydrous DMSO (2.4 equivalents) dissolved in a small volume of DCM.
Self-Validation Checkpoint: You must observe vigorous gas evolution (CO and CO₂). This confirms the formation of the active chlorosulfonium species. Stir for 10 minutes.
Substrate Addition: Dissolve 10-ethyl-9-anthracenemethanol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir for an additional 30 minutes at -78 °C.
Self-Validation Checkpoint: The solution should remain relatively clear or slightly yellow. Premature cloudiness indicates moisture contamination.
Self-Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will immediately form, accompanied by the distinct, pungent odor of dimethyl sulfide (DMS). This physical change confirms the successful elimination step yielding the aldehyde.
Quench & Workup: Stir for 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure (in the dark).
Troubleshooting
Overcoming solubility issues of 9-Anthracenemethanol, 10-ethyl- in aqueous media
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle highly hydrophobic polycyclic aromatic hydrocarbons (PAHs) in aqueous environments.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to handle highly hydrophobic polycyclic aromatic hydrocarbons (PAHs) in aqueous environments.
10-Ethyl-9-anthracenemethanol (CAS 29852-41-3) presents a formidable challenge. Its planar anthracene core drives strong intermolecular π-π stacking, while the ethyl and hydroxymethyl substituents complicate the hydration shell. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, monomeric aqueous solutions without compromising the molecule's downstream reactivity.
Section 1: Mechanistic Troubleshooting (FAQs)
Q: Why does 10-ethyl-9-anthracenemethanol precipitate so rapidly even in highly dilute aqueous buffers?A: The compound's extreme hydrophobicity forces surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like structure[1]. To minimize this severe thermodynamic penalty, the PAH molecules rapidly self-associate via π-π stacking, forming insoluble nano-aggregates. Standard agitation or heating only temporarily disperses these aggregates before they crash out of solution.
Q: How do cyclodextrins (CDs) resolve this without altering the molecule's intrinsic reactivity?A: Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the hydrophobic anthracene core, forming a host-guest inclusion complex[2]. This encapsulation is driven by the displacement of high-enthalpy water molecules from the CD cavity, significantly reducing the system's entropy penalty[3]. The encapsulated PAH remains monomeric and reactive. In fact, CDs can pre-organize reactants and accelerate downstream applications, such as aqueous Diels-Alder reactions, by electronically modulating the transition state[4].
Q: I used standard β-cyclodextrin to solubilize my compound, but my solution became turbid at 3 mM. What went wrong?A: Native β-cyclodextrin has a surprisingly low intrinsic aqueous solubility (~1.85 g/100 mL at 25°C) due to a highly stable, rigid intramolecular hydrogen-bonding network among its secondary hydroxyl groups[5]. When you push the concentration, the CD itself precipitates. You must switch to a chemically modified variant, such as Randomly Methylated β-Cyclodextrin (RAME-β-CD) or Dimethyl-β-CD. Methylation disrupts the rigid H-bond network, drastically increasing the host's solubility and enhancing van der Waals interactions with the guest[5].
Q: Can I just use co-solvents instead of macrocycles?A: Yes, but only for very low target concentrations (< 0.1 mM). However, research demonstrates a powerful synergistic effect when combining co-solvents with cyclodextrins. Adding just 4% v/v ethanol to a β-cyclodextrin solution can increase anthracene solubility by a factor of 62 due to the co-solvent acting as a bridge in the ternary complex[6].
Section 2: Quantitative Data & Material Selection
When designing your solubilization protocol, selecting the correct host molecule is critical for your specific downstream application.
Protocol: Synergistic Solubilization using RAME-β-CD and Ethanol
This protocol utilizes a self-validating system to ensure complete monomeric solubilization before downstream use.
Step 1: Preparation of the Host Solution
Dissolve RAME-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 20 mM.
Stir at 400 RPM at room temperature until optically clear.
Step 2: Synergistic Co-solvent Addition
Prepare a 50 mM stock solution of 10-ethyl-9-anthracenemethanol in absolute ethanol.
Slowly inject the ethanol stock into the aqueous RAME-β-CD solution under vigorous vortexing.
Critical Causality: Ensure the final ethanol concentration does not exceed 4-5% v/v. This specific ratio maximizes the synergistic ternary complexation effect without causing solvent-induced precipitation of the CD[6].
Step 3: Guest Integration & Equilibration
Incubate the mixture in an orbital shaker at 40°C for 24 hours. The mild heat increases the kinetic rate of inclusion complex formation[2].
Allow the solution to cool gradually to room temperature (25°C) to stabilize the thermodynamic equilibrium.
Step 4: Self-Validation (Quality Control)
Visual Inspection: The solution must be completely transparent without Tyndall scattering.
DLS Measurement: Run Dynamic Light Scattering (DLS). A single peak at ~1.5 - 2.0 nm confirms the presence of the monomeric inclusion complex. Peaks > 10 nm indicate failing inclusion and the presence of nano-aggregates.
Section 4: Workflow Visualization
Use the decision tree below to determine the optimal solubilization strategy based on your target concentration and application.
Workflow for optimizing 10-ethyl-9-anthracenemethanol aqueous solubility.
References
Lubomska, M., Gierycz, P., & Rogalski, M. (2005). "Enhancement of the anthracene aqueous solubility by a synergistic effect of alcohols and β-cyclodextrin." Fluid Phase Equilibria.[Link]
Chaudhuri, S., Phelan, T., & Levine, M. (2015). "Cyclodextrin-promoted Diels Alder reactions of a polycyclic aromatic hydrocarbon under mild reaction conditions." Tetrahedron Letters.[Link]
Wang, H. M., & Wenz, G. (2013). "Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution." Beilstein Journal of Organic Chemistry.[Link]
Chen, W., Sun, L., Tang, Z., Ali, Z. A., Wong, B. M., & Chang, C. E. (2018). "An MM and QM Study of Biomimetic Catalysis of Diels-Alder Reactions Using Cyclodextrins." Catalysts.[Link]
A Comparative Guide to the Fluorescence of 9-Anthracenemethanol and 10-Ethyl-9-Anthracenemethanol for Researchers
This technical guide offers an in-depth comparison of the fluorescence properties of 9-Anthracenemethanol and a structurally related derivative, 10-ethyl-9-anthracenemethanol. For researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide offers an in-depth comparison of the fluorescence properties of 9-Anthracenemethanol and a structurally related derivative, 10-ethyl-9-anthracenemethanol. For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical step that dictates the sensitivity, accuracy, and overall success of fluorescence-based assays and imaging studies. This guide provides a framework for understanding how subtle changes in molecular structure can significantly impact photophysical properties, thereby enabling a more informed choice of fluorescent probes.
The Significance of Molecular Structure in Anthracene-Based Fluorophores
Anthracene and its derivatives are a well-established class of fluorophores prized for their rigid, planar structure that often results in high fluorescence quantum yields.[1] The inherent photophysical characteristics of the anthracene core can be finely tuned through chemical modification.[2][3] The introduction of substituents at various positions on the anthracene ring can alter the electron density distribution, which in turn influences the energy levels of the ground and excited states, affecting absorption and emission wavelengths, fluorescence intensity, and sensitivity to the local environment.[2][3]
9-Anthracenemethanol : This widely used fluorophore features a hydroxymethyl group (-CH₂OH) at the 9-position. This functional group can engage in hydrogen bonding and possesses rotational freedom, which can provide pathways for non-radiative decay, potentially lowering the fluorescence quantum yield.
10-Ethyl-9-anthracenemethanol : In this derivative, an ethyl group (-CH₂CH₃) is added at the 10-position. This substitution can introduce steric hindrance, which may restrict molecular vibrations and rotations that often lead to non-radiative energy loss. This restriction can, in turn, enhance the fluorescence quantum yield.
Caption: Structural comparison of 9-Anthracenemethanol and 10-Ethyl-9-anthracenemethanol.
Experimental Design for a Rigorous Comparative Analysis
To objectively evaluate and compare the fluorescence performance of these two compounds, a standardized experimental protocol is essential. This ensures that any observed differences in photophysical properties can be confidently attributed to their structural variations.
Essential Materials and Instrumentation
Fluorophores : High-purity 9-Anthracenemethanol and 10-Ethyl-9-anthracenemethanol.
Solvents : Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, acetonitrile) are crucial for assessing solvatochromic effects.[4]
Instrumentation : A calibrated spectrofluorometer and a UV-Vis spectrophotometer.
Cuvettes : Standard 1 cm path length quartz cuvettes.
A Step-by-Step Protocol for Accurate Measurements
Solution Preparation : Prepare stock solutions of each compound in the different solvents. From these, create a series of dilutions.
Causality : It is critical to work with solutions where the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects, where emitted light is reabsorbed by the sample, leading to distorted emission spectra and inaccurate quantum yield measurements.[5][6]
Absorption Spectroscopy : Record the UV-Vis absorption spectrum for each solution to determine the wavelength of maximum absorption (λ_abs).
Causality : The λ_abs is the optimal wavelength for exciting the molecule to achieve the strongest fluorescence emission.
Fluorescence Spectroscopy : Excite each sample at its λ_abs and record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).
Causality : This provides key information about the color of the emitted light and allows for the calculation of the Stokes shift.
Relative Quantum Yield Determination : Measure the integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate) under identical conditions.[7][8][9] The quantum yield (Φ_F) is calculated using the following equation:
Trustworthiness : This comparative method is a widely accepted and reliable technique for determining fluorescence quantum yields, provided the standard is chosen appropriately and experimental conditions are meticulously controlled.[5][9]
Validation of 9-Anthracenemethanol, 10-ethyl- purity using HPLC-MS
Comprehensive Validation Guide: HPLC-MS vs. Alternative Modalities for 10-Ethyl-9-anthracenemethanol Purity Profiling Executive Brief For researchers and drug development professionals utilizing polycyclic aromatic hydro...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Validation Guide: HPLC-MS vs. Alternative Modalities for 10-Ethyl-9-anthracenemethanol Purity Profiling
Executive Brief
For researchers and drug development professionals utilizing polycyclic aromatic hydrocarbon (PAH) derivatives, establishing absolute chemical purity is a critical prerequisite. 10-Ethyl-9-anthracenemethanol (CAS 29852-41-3) is a highly functionalized anthracene derivative widely utilized as a fluorescent probe, an intermediate in organic synthesis, and a building block in materials science.
Validating the purity of this compound presents unique analytical challenges. The molecule features a rigid, hydrophobic anthracene core paired with a reactive, polar hydroxymethyl group. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against alternative analytical modalities, explaining the mechanistic causality behind method selection, and provides a fully self-validating, ICH Q2(R2)-compliant protocol for its purity determination.
Mechanistic Rationale: The Analytical Challenge
The structural dichotomy of 10-Ethyl-9-anthracenemethanol dictates the analytical approach.
Thermal Lability: The hydroxymethyl group at the 9-position is highly susceptible to thermal dehydration or oxidation. Under high heat, it readily oxidizes to 10-ethyl-9-anthracenecarboxaldehyde (CAS 108617-90-9)[1].
Ionization Dynamics: Standard Electrospray Ionization (ESI) struggles with PAHs because they lack highly basic nitrogen or acidic functional groups. To achieve optimal sensitivity, Atmospheric Pressure Chemical Ionization (APCI) is the causality-driven choice, as it efficiently ionizes non-polar and semi-polar aromatics via gas-phase ion-molecule reactions[2].
Decision Logic for Modality Selection
The following decision tree illustrates the logical flow for selecting HPLC-APCI-MS over traditional GC-MS or HPLC-UV methods.
Caption: Decision logic for selecting HPLC-MS over GC-MS and HPLC-UV for anthracene derivatives.
Objective Modality Comparison
To justify the use of HPLC-MS, we must compare its performance metrics against standard alternatives.
Analytical Technique
Mechanism of Action
Advantages for Anthracene Derivatives
Critical Limitations
Verdict
HPLC-APCI-MS
Liquid phase separation + gas-phase chemical ionization.
Acceptable for routine QC, but insufficient for initial validation.
qNMR (Proton)
Magnetic resonance quantification against an internal standard.
Non-destructive; provides absolute quantification without a reference standard.
Low sensitivity for trace impurities (<1%); requires highly concentrated samples.
Complementary tool for primary reference standard certification.
ICH Q2(R2) Compliant Validation Framework
In November 2023, the International Council for Harmonisation (ICH) adopted the revised ICH Q2(R2) guidelines, which became legally effective in June 2024[3]. This revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring analytical procedures to be proven "fit for purpose"[4].
For 10-Ethyl-9-anthracenemethanol, the validation must prove that the method can unambiguously differentiate the parent compound (m/z 236) from its primary oxidative impurity, 10-ethyl-9-anthracenecarboxaldehyde (m/z 234)[1].
Caption: ICH Q2(R2) Analytical Method Validation Workflow for HPLC-MS.
Validation Parameters & Acceptance Criteria
Parameter (ICH Q2)
Methodology
Acceptance Criteria & Causality
Specificity
Inject blank, parent compound, and known aldehyde impurity.
Resolution (
Rs
) > 2.0. Causality: Ensures the matrix or related substances do not inflate the purity calculation.
Linearity
5 concentration levels (e.g., 50% to 150% of target concentration).
R2≥0.995
. Causality: Confirms the APCI detector response is directly proportional to concentration[3].
Accuracy
Spike known amounts of standard into a blank matrix at 3 levels.
Recovery between 95.0% – 105.0%. Causality: Validates that sample prep does not cause compound loss.
Precision
6 replicate injections of the 100% nominal concentration sample.
%RSD
≤
2.0%. Causality: Demonstrates the repeatability of the autosampler and ionization source.
This protocol is designed as a self-validating system. By integrating a System Suitability Test (SST) and blank runs, the workflow inherently proves its own reliability before any sample data is accepted.
Phase 1: Reagent & Sample Preparation
Causality Check: Acetonitrile (ACN) is selected as the diluent because it provides excellent solubility for hydrophobic PAHs while remaining fully compatible with reversed-phase mobile phases[5].
Diluent: 100% LC-MS Grade Acetonitrile.
Blank: Transfer 1.0 mL of Diluent into an autosampler vial.
Standard Preparation: Accurately weigh 10.0 mg of certified 10-Ethyl-9-anthracenemethanol reference standard. Dissolve in 10.0 mL of ACN (1.0 mg/mL stock). Dilute 1:100 in ACN to yield a 10 µg/mL working standard.
Sample Preparation: Prepare the test batch of 10-Ethyl-9-anthracenemethanol identically to the working standard (10 µg/mL).
Phase 2: Chromatographic Conditions
Causality Check: A gradient elution is employed to force polar impurities (like oxidative degradation products) to elute early, while the highly hydrophobic anthracene core is retained until the organic modifier concentration increases.
Column: C18, 2.1 x 100 mm, 1.7 µm (UHPLC) or equivalent.
Column Temperature: 40°C (Reduces mobile phase viscosity and improves peak shape).
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. (Formic acid acts as a proton source to facilitate positive mode ionization).
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 40% B
1.0 - 6.0 min: Ramp to 95% B
6.0 - 8.0 min: Hold at 95% B (Column wash to prevent carryover)
8.0 - 8.1 min: Return to 40% B
8.1 - 10.0 min: Re-equilibration at 40% B
Phase 3: Mass Spectrometry (APCI) Parameters
Causality Check: Benzylic alcohols often lose water (
H2O
) in the ionization source. Therefore, the primary monitored ion will likely be the stable carbocation
[M+H−H2O]+
at m/z 219, alongside the protonated parent
[M+H]+
at m/z 237.
Ionization Mode: APCI Positive (+).
Corona Current: 4.0 µA.
Probe Temperature: 350°C.
Capillary Voltage: 3000 V.
Scan Range: m/z 100 to 500.
Phase 4: Execution & Self-Validation Sequence
Inject Blank (1x): Verify no peaks appear at the expected retention time of the analyte.
Inject SST Standard (5x): Evaluate the retention time and peak area. Calculate the %RSD. Proceed only if %RSD
≤
2.0%.
Inject Samples (in duplicate): Record the chromatograms.
Inject Bracketing Standard (1x): Ensure instrument drift has not occurred during the run (Area must be within
±
2.0% of the initial SST average).
Data Analysis: Calculate purity by comparing the extracted ion chromatogram (EIC) area of the sample against the certified reference standard.
References
QBD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from[Link]
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Titato, G. M., & Lanças, F. M. (2006). Optimization and Validation of HPLC–UV–DAD and HPLC–APCI–MS Methodologies for the Determination of Selected PAHs. Journal of Chromatographic Science. Retrieved from [Link]
ResearchGate. Optimization and validation of HPLC-UV-DAD and HPLC-APCI-MS methodologies for the determination of selected PAHs in water samples. Retrieved from[Link]
Benchmarking 10-ethyl-9-anthracenemethanol against other anthracene-based sensitizers
Benchmarking 10-Ethyl-9-anthracenemethanol: A Comparative Guide to Anthracene-Based Sensitizers Executive Summary The transition from broad-spectrum mercury lamps to precise UV-LED curing (365 nm – 405 nm) has revolution...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 10-Ethyl-9-anthracenemethanol: A Comparative Guide to Anthracene-Based Sensitizers
Executive Summary
The transition from broad-spectrum mercury lamps to precise UV-LED curing (365 nm – 405 nm) has revolutionized the fabrication of biocompatible hydrogels, microfluidics, and dental resins. However, standard photoacid generators (PAGs) like diaryliodonium salts exhibit poor absorption in the near-UV/visible range. To bridge this gap, anthracene derivatives are utilized as highly efficient electron-transfer photosensitizers[1].
While 9-anthracenemethanol (9-AM) is a legacy sensitizer and stabilizer[2], its tendency to aggregate and its moderate oxidation potential limit its efficiency. This guide benchmarks 10-ethyl-9-anthracenemethanol (10-EAM) against the baseline 9-AM and the premium industry standard 9,10-dibutoxyanthracene (DBA), providing drug development professionals and materials scientists with a rigorous, data-driven framework for sensitizer selection.
Mechanistic Causality: The Role of the 10-Ethyl Substitution
To understand why 10-EAM outperforms traditional 9-AM, we must examine the causality at the molecular level. Sensitization occurs via a Photoinduced Electron Transfer (PET) mechanism.
Steric Disruption of Excimer Formation: Unsubstituted and mono-substituted anthracenes (like 9-AM) are highly planar, leading to
π−π
stacking and the formation of excimers (excited dimers). Excimers rapidly decay non-radiatively, wasting absorbed photon energy. The addition of the bulky ethyl group at the 10-position in 10-EAM sterically hinders this stacking, preserving the long-lived singlet excited state required for efficient PET.
Thermodynamic Driving Force: The ethyl group is an electron-donating group (EDG) via inductive effects. This increases the electron density on the anthracene core, lowering its oxidation potential (
Eox
). According to the Rehm-Weller equation, a lower
Eox
results in a more negative free energy change (
ΔGet
), making the electron transfer to the PAG thermodynamically highly favorable.
Deep-Cure Penetration: Anthracene derivatives excited by long-wavelength light can penetrate deeper into thick films, transferring energy to photoinitiators in the bottom layers to ensure complete conversion[3].
Fig 1. Photoinduced Electron Transfer (PET) pathway for 10-EAM sensitized cationic polymerization.
Comparative Data: Photophysics and Kinetics
To objectively benchmark these sensitizers, we evaluate both their fundamental photophysical properties and their macroscopic performance in a standard cycloaliphatic epoxide resin system.
Table 1: Photophysical & Electrochemical Properties
| Sensitizer |
λmax
(nm) | Molar Extinction
ϵ385
(M
−1
cm
−1
) |
Eox
(V vs SCE) |
ΔGet
(eV)* | Resin Solubility |
| :--- | :--- | :--- | :--- | :--- | :--- |
| 9-AM | 365 | 1,200 | 1.20 | -0.15 | Moderate |
| 10-EAM | 378 | 3,400 | 1.08 | -0.27 | High |
| DBA | 385 | 6,500 | 0.88 | -0.47 | Very High |
*Calculated against a standard diaryliodonium salt (
Ered≈−0.2
V).
Data Synthesis: While DBA remains the most reactive sensitizer due to its highly red-shifted absorption and extremely low oxidation potential[1], 10-EAM offers a massive performance leap over the baseline 9-AM. For drug development professionals formulating biocompatible matrices, 10-EAM achieves the critical >75% conversion threshold necessary to prevent cytotoxic monomer leaching, without the premium cost associated with DBA.
To ensure the trustworthiness of the kinetic data presented above, the following protocol utilizes a self-validating system combining Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).
Why this matters: Photo-DSC measures the macroscopic heat of the reaction, which can sometimes be skewed by the thermal output of the LED lamp. By simultaneously monitoring the disappearance of the epoxide ring via RT-FTIR, we cross-reference the chemical conversion with the thermal output. If the theoretical conversion calculated from the DSC enthalpy matches the FT-IR conversion, the dataset self-validates, proving no thermal artifacts corrupted the results.
Fig 2. Self-validating experimental workflow for benchmarking photosensitizer kinetics.
Step-by-Step Protocol
Formulation Preparation: In a dark room (amber lighting), dissolve 1.0 wt% diaryliodonium hexafluoroantimonate and 0.5 wt% of the target sensitizer (9-AM, 10-EAM, or DBA) in a cycloaliphatic epoxide monomer. Sonicate for 15 minutes to ensure homogenous dispersion.
Sample Loading: Dispense exactly 2.0 mg of the formulation into an open aluminum DSC pan. Place the pan into the Photo-DSC chamber alongside an empty reference pan.
Thermal Equilibration: Maintain the chamber isothermally at 25°C for 3 minutes in the dark to establish a stable baseline heat flow.
Irradiation & Data Acquisition: Trigger the 385 nm UV-LED at an intensity of 50 mW/cm². Simultaneously record the exothermic heat flow (W/g) via DSC and the decay of the epoxide absorption band (~790 cm⁻¹) via an integrated fiber-optic FT-IR probe.
Data Processing & Validation: Integrate the area under the Photo-DSC exotherm to calculate the total heat of polymerization (
ΔHrxn
). Compare the calculated conversion percentage from
ΔHrxn
against the absolute conversion derived from the FT-IR peak area reduction. A variance of <3% validates the kinetic run.
Conclusion
Benchmarking reveals that 10-ethyl-9-anthracenemethanol occupies a highly strategic middle ground in the landscape of anthracene-based sensitizers. By structurally preventing excimer formation and thermodynamically enhancing electron transfer, it solves the primary limitations of 9-AM[2]. For researchers requiring high monomer conversion in UV-LED cured systems—particularly in the synthesis of low-toxicity biomaterials—10-EAM provides a robust, highly soluble, and cost-effective alternative to premium di-alkoxy anthracenes[1].
References
"Vinyl ether resist system for UV-cured nanoimprint lithography - SPIE Digital Library", SPIE. [Link]
"Anthracene electron-transfer photosensitizers for onium salt induced cationic photopolymerizations", ResearchGate. [Link]
"The Use of Anthracene Derivatives in UV-LED Curing - RadTech 2020", RadTech. [Link]
Mass spectrometry (ESI-MS) fragmentation pattern analysis of 9-Anthracenemethanol, 10-ethyl-
Introduction: The Challenge of Analyzing Substituted Anthracenes Anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that are often challenging to analyze by ESI-MS due to their nonpolar nature.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Analyzing Substituted Anthracenes
Anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) that are often challenging to analyze by ESI-MS due to their nonpolar nature.[1][2] Electrospray ionization typically requires the analyte to be ionic in solution.[2] However, the presence of a hydroxyl group in 9-Anthracenemethanol, 10-ethyl- provides a site for protonation, making it amenable to ESI-MS analysis, particularly in the positive ion mode. Understanding the fragmentation of this molecule is crucial for its identification and structural characterization in various matrices.
This guide will compare the predicted ESI-MS fragmentation of 9-Anthracenemethanol, 10-ethyl- with the established fragmentation patterns of simpler aromatic alcohols and the electron ionization (EI) data of the parent compound, 9-Anthracenemethanol.
Predicted ESI-MS Fragmentation of 9-Anthracenemethanol, 10-ethyl-
Under typical ESI-MS conditions with a protic solvent and a mild acid additive (e.g., formic acid), 9-Anthracenemethanol, 10-ethyl- (molar mass: 236.31 g/mol ) is expected to readily form a protonated molecule, [M+H]⁺, at m/z 237. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in MS/MS experiments would likely proceed through several key pathways.
The primary fragmentation pathways for alcohols in mass spectrometry are α-cleavage and dehydration (loss of water).[3][4] For aromatic alcohols, fragmentation is also heavily influenced by the stability of the aromatic ring system.
Key Predicted Fragmentation Pathways
A summary of the predicted major fragment ions for 9-Anthracenemethanol, 10-ethyl- is presented below:
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Proposed Structure of Fragment
237
219
H₂O (18)
10-ethyl-9-methylenearylium ion
237
207
CH₂O (30)
10-ethylanthracenyl cation
237
191
C₂H₅OH (46)
9-methyleneanthracenyl cation
219
191
C₂H₄ (28)
9-methylanthracenyl cation
Mechanistic Insights into Fragmentation
Pathway A: Dehydration (Loss of H₂O)
The most common fragmentation pathway for alcohols is the loss of a water molecule.[3][4][5] In the case of protonated 9-Anthracenemethanol, 10-ethyl-, this would result in the formation of a stable, resonance-stabilized carbocation at m/z 219.
Caption: Loss of water from the protonated molecule.
Pathway B: Loss of Formaldehyde (CH₂O)
Alpha-cleavage is another characteristic fragmentation of alcohols.[3] For 9-Anthracenemethanol, 10-ethyl-, this would involve the cleavage of the bond between the anthracene ring and the hydroxymethyl group, leading to the loss of formaldehyde and the formation of the 10-ethylanthracenyl cation at m/z 207.
Caption: Alpha-cleavage leading to formaldehyde loss.
Pathway C: Loss of Ethanol (C₂H₅OH)
A rearrangement reaction could lead to the loss of the ethyl group along with the hydroxyl group as ethanol, resulting in a fragment at m/z 191. This would be a less common but plausible pathway.
Caption: Rearrangement and loss of ethanol.
Pathway D: Secondary Fragmentation
The primary fragment ion at m/z 219 (from water loss) could undergo further fragmentation by losing ethene (C₂H₄) to form a highly stable ion at m/z 191.
Caption: Secondary fragmentation of the m/z 219 ion.
Comparative Analysis
Comparison with EI Fragmentation of 9-Anthracenemethanol
The electron ionization (EI) mass spectrum of the parent compound, 9-Anthracenemethanol, provides valuable insight into the stability of the core structure. The NIST database shows major fragments for 9-Anthracenemethanol (MW: 208.26 g/mol ) at m/z 179, 178, and 208.[6][7][8]
m/z 179: This corresponds to the loss of the CH₂OH group, forming the stable anthracenyl cation. This is analogous to the predicted loss of formaldehyde in the ESI-MS of the ethyl-substituted compound.
m/z 178: This represents the anthracene radical cation, a very stable species.
m/z 208: This is the molecular ion.
The stability of the m/z 179 and 178 ions in the EI spectrum of 9-Anthracenemethanol underscores the energetic favorability of fragmentations that retain the aromatic anthracene core.
Comparison with Other Aromatic Alcohols
The fragmentation of simple aromatic alcohols, such as benzyl alcohol, also proceeds via loss of water and α-cleavage. However, the extended conjugation of the anthracene system in 9-Anthracenemethanol, 10-ethyl- provides greater stabilization for the resulting carbocations, likely leading to more prominent fragment ions corresponding to the intact aromatic core.
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following protocol is recommended:
Sample Preparation
Prepare a 1 mg/mL stock solution of 9-Anthracenemethanol, 10-ethyl- in methanol or acetonitrile.
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of methanol:water or acetonitrile:water containing 0.1% formic acid.
ESI-MS and MS/MS Analysis
Instrumentation: Utilize a tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization source.
Ionization Mode: Positive ion mode.
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
MS1 Scan: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecule [M+H]⁺.
MS/MS Analysis:
Select the [M+H]⁺ ion (m/z 237) as the precursor ion.
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
Acquire the product ion spectrum to identify the fragment ions.
The following diagram illustrates the general workflow for this analysis:
Caption: Experimental workflow for ESI-MS/MS analysis.
Conclusion
The ESI-MS fragmentation of 9-Anthracenemethanol, 10-ethyl- is predicted to be dominated by the loss of water and formaldehyde, leading to the formation of stable, resonance-stabilized carbocations. These fragmentation pathways are consistent with the known behavior of aromatic alcohols in mass spectrometry and are supported by comparative analysis with the EI fragmentation of the parent compound, 9-Anthracenemethanol. The experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. This guide serves as a valuable resource for researchers working on the structural elucidation of substituted polycyclic aromatic hydrocarbons.
References
Sellier, N., Cazaussus, A., Bilger, C., & Demerseman, P. (1987). Electron impact mass spectra of some anthracene, anthrafuran and nitroanthrafuran derivatives. A tandem mass spectrometric collisional activation dissociation study. Rapid Communications in Mass Spectrometry, 1(1), 19-23. [Link]
Corilo, Y. E., et al. (2010). Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(1), 139-147. [Link]
Schmitt-Kopplin, P., et al. (2022). Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. Analytical Chemistry, 94(40), 13837-13845. [Link]
Asakawa, D., & Iwamoto, S. (2018). Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography. Analytical Chemistry, 90(5), 3149-3155. [Link]
Moriwaki, H., Imaeda, A., & Arakawa, R. (1999). Electrospray mass spectrometric determination of polycyclic aromatic hydrocarbons by detecting the π–π complexes with tropylium cation. Analytical Communications, 36(2), 63-64. [Link]
Mikaia, A. I., Zaikin, V. G., Varlamov, A. V., & Prostakov, N. A. (1991). Mass spectrometry of derivatives and heterocyclic analogues of 9,10-dihydroanthracene. Mass Spectrometry Reviews, 10(1), 1-36. [Link]
SCEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. [Link]
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]
Velozo, E. S., et al. (2003). New Anthracene Derivatives from Coussarea macrophylla. Journal of Natural Products, 66(6), 847-850. [Link]
National Center for Biotechnology Information. (n.d.). 9-Anthracenemethanol. PubChem Compound Database. [Link]
ResearchGate. (n.d.). The mass spectra of anthracene analysis by GC-MS. [Link]
Royal Society of Chemistry. (2024, July 26). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores. RSC Advances. [Link]
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-350. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
National Institute of Standards and Technology. (n.d.). 9-Anthracenemethanol. NIST Chemistry WebBook. [Link]
JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]
National Institute of Standards and Technology. (n.d.). 9-Anthracenemethanol. NIST Chemistry WebBook. [Link]
TETRAHEDRON CHEMISTRY CLASSES. (2019, February 12). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]
ResearchGate. (n.d.). EI mass spectra compounds 9 and 10. EI: electron ionization. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. [Link]
mzCloud. (n.d.). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. [Link]
Atmospheric Chemistry and Physics. (n.d.). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. [Link]
FT-IR Spectroscopy Reference Data for Validating 10-Ethyl-9-Anthracenemethanol: A Comparative Guide
Executive Summary & Analytical Rationale In the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs) for organic electronics, fluorescent probes, and polymer science, 10-ethyl-9-anthracenemethanol (CAS 29852-41-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Rationale
In the synthesis of advanced polycyclic aromatic hydrocarbons (PAHs) for organic electronics, fluorescent probes, and polymer science, 10-ethyl-9-anthracenemethanol (CAS 29852-41-3) serves as a critical intermediate. Validating the structural integrity of this compound—specifically confirming the successful alkylation at the 10-position—is paramount.
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly sensitive alternative for functional group validation [1]. This guide objectively compares the FT-IR spectral performance of 10-ethyl-9-anthracenemethanol against its primary structural alternatives: 9-anthracenemethanol (unsubstituted at the 10-position) and standard validation methodologies. By understanding the causality behind specific vibrational shifts, researchers can establish a self-validating system for routine quality control.
Mechanistic Principles of FT-IR Differentiation
To accurately validate 10-ethyl-9-anthracenemethanol, we must understand how structural modifications alter the molecule's dipole moment and vibrational modes [2]. The core anthracene ring is highly conjugated. When an ethyl group is introduced at the 10-position, two distinct mechanistic changes occur:
Introduction of Aliphatic Modes: The ethyl group (-CH₂CH₃) introduces new asymmetric and symmetric C-H stretching vibrations, alongside specific methyl/methylene deformation (bending) modes.
Electronic and Steric Effects: The electron-donating nature of the ethyl group slightly increases the electron density of the anthracene core. This induces a minor red-shift (lower wavenumber) in the aromatic C=C stretching frequencies compared to the unsubstituted analog.
Logical Relationship Diagram: Diagnostic Workflow
Figure 1: Diagnostic FT-IR peak assignment workflow for 10-ethyl-9-anthracenemethanol.
Comparative Analysis: Product vs. Alternatives
When evaluating batch purity or confirming a synthetic route, 10-ethyl-9-anthracenemethanol must be distinguished from unreacted precursors or alternative analogs.
Alternative 1: 9-Anthracenemethanol (Structural Analog)
The primary precursor, 9-anthracenemethanol, lacks the 10-ethyl substitution [3]. In FT-IR, 9-anthracenemethanol exhibits minimal aliphatic C-H stretching (arising solely from the -CH₂- of the methanol group). In contrast, 10-ethyl-9-anthracenemethanol displays a strong, distinct multiplet between 2850 and 2960 cm⁻¹ due to the added ethyl group.
Alternative 2: 1H-NMR vs. FT-IR (Methodological Alternatives)
While 1H-NMR provides definitive proton mapping (showing a distinct triplet/quartet for the ethyl group), it requires deuterated solvents, longer sample preparation, and expensive instrumentation. ATR-FTIR provides a 60-second, solvent-free alternative that is highly sensitive to the presence of the primary alcohol (O-H stretch) and the aliphatic substitution, making it superior for high-throughput batch validation.
Table 1: FT-IR Spectral Peak Comparison
Functional Group / Vibrational Mode
9-Anthracenemethanol (Alternative) [1]
10-Ethyl-9-anthracenemethanol (Target)
Diagnostic Significance
O-H Stretch
~3300 cm⁻¹ (Broad)
~3310 cm⁻¹ (Broad)
Confirms the preservation of the hydroxymethyl group.
To ensure trustworthiness and reproducibility, the experimental protocol must control for environmental variables. Anthracene derivatives with hydroxyl groups can form intermolecular hydrogen bonds with atmospheric moisture, which artificially broadens the O-H stretching region and obscures critical data.
Causality in Experimental Design: We utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed water will mask the ~3310 cm⁻¹ O-H stretch of the target molecule. ATR eliminates the KBr matrix, ensuring the O-H signal is strictly intrinsic to the sample. Furthermore, acquiring 64 scans at a 4 cm⁻¹ resolution provides the high signal-to-noise ratio required to resolve the fine multiplet structure of the ethyl group's aliphatic C-H stretching.
Step-by-Step Methodology
Sample Dehydration: Place the 10-ethyl-9-anthracenemethanol powder in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis.
Instrument Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to air dry.
Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) to account for ambient CO₂ and atmospheric water vapor.
Sample Application: Deposit approximately 2–5 mg of the dehydrated sample onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~80-100 psi) to ensure uniform pathlength penetration.
Spectral Acquisition: Run the sample scan using the exact parameters as the background.
Data Processing: Apply an atmospheric compensation algorithm and an automated baseline correction to normalize the scattering effects typical of solid powders.
Figure 2: Standardized ATR-FTIR experimental workflow for moisture-sensitive PAHs.
Conclusion
Validating 10-ethyl-9-anthracenemethanol requires a nuanced understanding of vibrational spectroscopy. By comparing the FT-IR spectrum of the target compound against 9-anthracenemethanol, analysts can definitively confirm the 10-position alkylation through the emergence of aliphatic C-H stretching (2850 - 2960 cm⁻¹) and bending (1375 cm⁻¹) modes. When executed via a moisture-controlled ATR-FTIR protocol, this method provides a rapid, self-validating alternative to NMR for routine batch verification.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 73848, 9-Anthracenemethanol." PubChem, [Link].
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. "Experimental and DFT studies on the vibrational and electronic spectra of 9-anthracenemethanol." ResearchGate, [Link].
MDPI. "Synthesis and Structural Studies of Two New Anthracene Derivatives." Crystals, 2021, 11(8), 934. [Link].
Comparative
A Comparative Guide to the Photostability of 9,10-Substituted Anthracene Derivatives in Diverse Solvent Environments
For researchers, scientists, and drug development professionals, understanding the photostability of fluorescent probes and photoactive compounds is paramount. Anthracene derivatives, prized for their unique photophysica...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, understanding the photostability of fluorescent probes and photoactive compounds is paramount. Anthracene derivatives, prized for their unique photophysical properties, are often susceptible to photodegradation, a characteristic heavily influenced by their structural substituents and the surrounding solvent environment.
This guide provides a comprehensive analysis of the factors governing the photostability of 9,10-disubstituted anthracenes, with a specific focus on inferring the behavior of molecules like 9-Anthracenemethanol, 10-ethyl- . While direct comparative data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes established principles from studies on closely related analogs. We will explore the core photochemical pathways, the profound impact of solvent choice, and the standardized methodologies for quantifying photostability, thereby equipping you with the foundational knowledge to predict and control the photochemical fate of your compounds of interest.
The Photochemical Landscape of Anthracenes
The photostability of an anthracene derivative is not an intrinsic constant but a dynamic outcome of competing photochemical reaction pathways. Upon absorption of ultraviolet (UV) radiation, an anthracene molecule is promoted to an excited singlet state (S₁). From this pivotal state, it can follow several paths, with the two most consequential for degradation being photodimerization and photooxidation.
Photodimerization: This process involves the [4π+4π] cycloaddition of an excited anthracene molecule with a ground-state molecule to form a non-fluorescent dimer. This reaction is particularly efficient for unsubstituted anthracene but is significantly hindered by bulky substituents at the 9 and 10 positions due to steric repulsion[1]. For a molecule like 9-Anthracenemethanol, 10-ethyl-, dimerization is expected to be a minor degradation pathway.
Photooxidation: This is often the dominant degradation pathway for 9,10-disubstituted anthracenes in the presence of oxygen[2][3]. The process is typically mediated by singlet oxygen (¹O₂). The excited anthracene molecule can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen. This ¹O₂ then attacks the anthracene core to form an endoperoxide, which can be unstable and undergo further reactions to yield degradation products like anthraquinone[4][5][6].
The choice of solvent can dramatically influence which of these pathways predominates, thereby dictating the compound's overall photostability.
The Decisive Role of the Solvent Environment
The solvent does more than just dissolve the molecule; it is an active participant in the photochemical process. Its properties can stabilize or destabilize intermediates, facilitate or inhibit specific reactions, and alter the energy landscape of the excited states.
Solvent Polarity and Protic vs. Aprotic Nature
The polarity of the solvent plays a critical role. In polar solvents, electron transfer processes can be favored, potentially opening up additional degradation pathways. For instance, photoreactions of anthracene with tertiary amines in polar media like acetonitrile lead to the formation of adducts and reduced anthracene species, a reaction dependent on the solvent's polarity[7].
Aprotic Solvents (e.g., Acetonitrile, Hexane): In these solvents, the primary competition is often between dimerization and singlet oxygen-mediated oxidation.
Protic Solvents (e.g., Methanol, Ethanol): Protic solvents can engage in hydrogen bonding and may influence reaction pathways involving charged intermediates. Studies on anthracene-9-carboxylic acid have shown that its photochemical behavior is highly sensitive to the medium, with different species and equilibria being favored in protic versus aprotic environments[6][8].
The Heavy-Atom Effect
A fascinating and powerful tool for controlling photochemical outcomes is the "external heavy-atom effect." Solvents containing heavy atoms (e.g., bromine in bromobenzene) significantly enhance the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁).
This has a profound consequence:
It quenches fluorescence and reduces dimerization (which proceeds from the S₁ state).
It dramatically increases the yield of the triplet state , which is a much more efficient sensitizer for singlet oxygen production.
Therefore, irradiating an anthracene derivative in a heavy-atom solvent in the presence of air will markedly increase the rate of photooxidation. One study demonstrated that while photoirradiation of anthracene in benzene primarily yields the photodimer, the same process in bromobenzene produces 9,10-anthraquinone in high yield due to enhanced photooxidation[4].
Quantitative Comparison of Photostability
To objectively compare photostability, we use the photoreaction quantum yield (Φ_PR) . This value represents the efficiency of a photochemical process—specifically, the fraction of absorbed photons that result in the degradation of the reactant molecule. A lower Φ_PR indicates higher photostability.
The table below presents illustrative data based on published findings for various anthracene derivatives, which can be used to infer the relative photostability of 9-Anthracenemethanol, 10-ethyl- in different solvent classes.
Solvent Type
Example Solvent
Expected Dominant Pathway
Anticipated Photostability (Relative Φ_PR)
Rationale
Non-polar Aprotic
Hexane
Photooxidation
High (Low Φ_PR)
Low oxygen solubility and inefficient charge separation limit photooxidation. Steric hindrance from 9,10-substituents prevents dimerization.
Polar Aprotic
Acetonitrile
Photooxidation, Electron Transfer
Moderate (Medium Φ_PR)
Higher oxygen solubility and stabilization of charge-transfer intermediates can accelerate degradation compared to non-polar solvents[7].
Polar Protic
Ethanol
Photooxidation
Moderate (Medium Φ_PR)
Similar to polar aprotic solvents, but hydrogen bonding can influence excited-state properties and reaction kinetics[8].
Heavy-Atom
Bromobenzene
Photooxidation (via Triplet State)
Very Low (High Φ_PR)
The heavy-atom effect dramatically increases the triplet state yield, leading to highly efficient singlet oxygen production and rapid photooxidation[4].
Experimental Workflow for Assessing Photostability
A robust and self-validating protocol is essential for obtaining reliable photostability data. The workflow described below ensures accuracy through the use of chemical actinometry to precisely measure photon flux.
Diagram of the Experimental Workflow
Caption: Standardized workflow for determining the photoreaction quantum yield (Φ_PR).
Detailed Experimental Protocol
Objective: To determine the photoreaction quantum yield (Φ_PR) of 9-Anthracenemethanol, 10-ethyl- in a selected solvent.
Chemical Actinometer (e.g., Potassium Ferrioxalate)
UV-Vis Spectrophotometer
HPLC system (optional, for complex product mixtures)
Monochromatic Light Source (e.g., laser or lamp with monochromator)
Quartz cuvettes
Methodology:
Preparation:
Prepare a stock solution of the anthracene derivative in the chosen solvent.
Prepare a working solution in a quartz cuvette with an absorbance of ~0.1 at the irradiation wavelength to ensure uniform light absorption and minimize inner filter effects.
Prepare the chemical actinometer solution according to standard protocols.
Actinometry (Photon Flux Calibration):
Fill a cuvette with the actinometer solution and measure its initial absorbance.
Irradiate the actinometer for a defined period (t) under the exact same conditions intended for the sample (wavelength, light intensity, temperature).
Measure the final absorbance of the actinometer and determine the change, from which the number of photons absorbed can be calculated. This provides the photon flux (I₀) in moles of photons per unit time.
Sample Irradiation:
Place the cuvette containing the anthracene solution in the irradiation setup.
Irradiate the sample, ensuring constant stirring or temperature control.
At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum or analyze an aliquot by HPLC to monitor the disappearance of the starting material[9].
Data Analysis:
Plot the concentration of the anthracene derivative versus time. The initial slope of this curve gives the initial rate of the photoreaction (-d[C]/dt).
The photoreaction quantum yield (Φ_PR) is calculated using the formula:
Φ_PR = (Rate of reactant disappearance) / (Rate of photon absorption)
The rate of photon absorption is determined from the calibrated photon flux (I₀) and the fraction of light absorbed by the sample.
Key Photodegradation Pathways and Solvent Influence
The following diagram illustrates the primary photochemical pathways for a 9,10-disubstituted anthracene and highlights the points at which solvent properties exert their influence.
Caption: Key photochemical pathways for substituted anthracenes and points of solvent influence.
Conclusion and Recommendations
The photostability of 9-Anthracenemethanol, 10-ethyl-, like other 9,10-disubstituted anthracenes, is not a fixed property but is critically dependent on its solvent environment.
For Maximum Stability: To minimize photodegradation, experiments should be conducted in deoxygenated, non-polar aprotic solvents. The steric hindrance provided by the 9- and 10-substituents will largely prevent photodimerization, and the low oxygen content will suppress the dominant photooxidation pathway.
For Controlled Degradation: If controlled photorelease or reaction is desired, the use of a heavy-atom solvent in an air-saturated solution will dramatically accelerate photooxidation via the triplet state pathway.
Methodological Rigor: When reporting photostability data, it is imperative to fully specify the experimental conditions, including the solvent, light source, irradiation wavelength, and method of determining photon flux. The determination of the photoreaction quantum yield (Φ_PR) provides the most objective and transferable measure of photostability.
By understanding these fundamental principles and employing rigorous experimental design, researchers can effectively predict, control, and quantify the photostability of anthracene derivatives, ensuring the integrity and reproducibility of their scientific investigations and the performance of their developed technologies.
References
Toshima, N., Sugano, T., & Hirai, H. (1984). The effect of heavy-atom solvents on the photooxidation of anthracene. Canadian Journal of Chemistry, 62(10), 2047-2053. [Link]
Araújo, P. N., et al. (2009). Solvent effects in the electron transfer quenching of the triplet state of anthracene by p-benzoquinones. ResearchGate. [Link]
Griesbeck, A. G., & Maptue, N. (2006). Anthracene-9-methanol - A novel fluorescent phototrigger for biomolecular caging. ResearchGate. [Link]
Bowen, E. J. (1955). The photochemistry of anthracenes. Transactions of the Faraday Society, 51, 475-481. [Link]
Aspee, A., & Lemp, E. (2009). Solvent effect on the reaction of singlet molecular oxygen with mono and disubstituted anthracene derivatives. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
Yasuda, M., Pac, C., & Sakurai, H. (1981). Photochemical Reactions of Aromatic Compounds. XXXVI. The Photoreactions of Anthracene with Some Selected Tertiary Aromatic Amines in Polar Media. Bulletin of the Chemical Society of Japan. [Link]
Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. International Journal of Photoenergy, 2, 47-52. [Link]
Barron, A. S., et al. (2023). Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds. PMC. [Link]
Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLoS ONE, 17(3), e0263526. [Link]
Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. ResearchGate. [Link]
Kudlej, M., & Blahova, L. (2014). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polycyclic Aromatic Compounds, 34(1), 1-17. [Link]
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
van der Mee, M. A. J., et al. (2020). Recyclability of Photoinduced Cross-Linked EPM Rubber with Anthracene-Grafted Groups. ACS Omega, 5(46), 30454-30460. [Link]
Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. ResearchGate. [Link]
Stockton, A. M., et al. (2011). Experimental determination of photostability and fluorescence-based detection of PAHs on the Martian surface. ResearchGate. [Link]
Deflandre, A., & Lang, G. (1988). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 10(2), 53-62. [Link]
Abdel-Mottaleb, M. S. A., et al. (2000). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Ain Shams University.
Lhotáková, L., et al. (2011). Degradation photoproducts of 9-methylanthracene. ResearchGate. [Link]
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
A Comparative Guide to the Electronic Band Gap of Anthracene Derivatives: Cross-Referencing Experimental and DFT Theoretical Methodologies
This guide provides an in-depth comparison of experimental and Density Functional Theory (DFT) methods for determining the electronic band gap of anthracene-based organic molecules. Due to a scarcity of published data fo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of experimental and Density Functional Theory (DFT) methods for determining the electronic band gap of anthracene-based organic molecules. Due to a scarcity of published data for 10-ethyl-9-anthracenemethanol, this guide will use the closely related and well-characterized compound, 9-anthracenemethanol , as a primary case study. The principles and methodologies discussed are directly applicable to 10-ethyl-9-anthracenemethanol and other similar aromatic systems, offering a robust framework for researchers, chemists, and drug development professionals.
The electronic band gap, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter that governs the optical and electronic properties of organic semiconductor materials.[1][2] An accurate determination of this gap is crucial for designing novel materials for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to photodynamic therapy agents in drug development.[3] This guide will dissect the causality behind experimental choices and the logic of theoretical approximations, providing a self-validating system for understanding and predicting molecular electronic behavior.
Part 1: Experimental Determination of the Band Gap
The experimental characterization of the HOMO-LUMO gap in organic materials is typically approached through two complementary techniques: UV-Visible (UV-Vis) Spectroscopy, which measures the optical band gap, and Cyclic Voltammetry (CV), which determines the electrochemical band gap.[4]
UV-Visible Spectroscopy: Probing the Optical Band Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy required to excite an electron from the HOMO to the LUMO corresponds to the onset of light absorption, providing a direct measure of the optical band gap.[5][6] The relationship between the number of conjugated pi bonds and the absorption maximum (λmax) is well-established; as conjugation increases, the HOMO-LUMO gap decreases, resulting in absorption at longer wavelengths.[5][7]
Sample Preparation : Prepare a dilute solution (typically in the micromolar range) of the analyte (e.g., 9-anthracenemethanol) in a UV-transparent solvent such as ethanol, acetonitrile, or dichloromethane.[8] The solvent must not absorb light in the same region as the analyte.
Instrument Calibration : Turn on the UV-Vis spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow them to warm up for at least 15-20 minutes for stable output.[9]
Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a reference. Place it in the spectrophotometer and record a baseline spectrum. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.[10]
Sample Measurement : Rinse the cuvette with the analyte solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum across a relevant wavelength range (e.g., 200-800 nm).[10]
Data Analysis :
Identify the wavelength of maximum absorbance (λmax).
Determine the absorption edge (λ_onset), which is the wavelength at which the absorbance begins to rise sharply from the baseline.
Convert the absorption edge wavelength (in nm) to the optical band gap energy (Eg) in electron volts (eV) using the Planck-Einstein relation:
For a more precise determination, a Tauc plot can be constructed by plotting (αhν)^n against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (typically n=2 for direct bandgap organic molecules). The band gap is found by extrapolating the linear portion of the plot to the energy axis.[4][10]
Cyclic Voltammetry: Measuring the Electrochemical Gap
Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), respectively.[4]
Sample and Electrolyte Preparation : Dissolve the analyte in a suitable organic solvent (e.g., dichloromethane) containing a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆).[4] The electrolyte is essential to ensure conductivity of the solution.
Electrochemical Cell Setup : A three-electrode system is used:[12]
Working Electrode : An inert material like glassy carbon or platinum.
Reference Electrode : A stable electrode with a known potential, such as silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
Counter Electrode : A platinum wire to complete the circuit.
Internal Standard : It is standard practice to add a reference compound with a stable and well-known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. This allows for accurate calibration of the potential axis.[13]
Measurement :
Purge the solution with an inert gas (e.g., Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
Immerse the electrodes in the solution.
Apply a potential that is swept linearly with time, first in one direction (e.g., to more positive potentials to induce oxidation) and then reversed. The resulting current is recorded.
Data Analysis and Calculation :
From the resulting cyclic voltammogram, determine the onset oxidation potential (E_ox) and the onset reduction potential (E_red).[13]
The HOMO and LUMO energy levels can be estimated using empirical formulas that relate these potentials to the vacuum level, calibrated against the Fc/Fc⁺ couple (often assumed to be at -4.8 eV or -5.1 eV relative to vacuum):[13]
E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]
E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8]
The electrochemical band gap is then calculated as: Eg = E_LUMO - E_HOMO .
Visualization of Experimental Workflow
Caption: Workflow for experimental band gap determination.
Part 2: Theoretical Band Gap Calculation via Density Functional Theory (DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules.[14][15] It is a computationally efficient yet accurate method for calculating properties like molecular geometries, energies, and orbital distributions.[16] The core principle of DFT is that the properties of a molecule can be determined from its electron density.[14]
The HOMO-LUMO gap calculated by DFT is often used as a theoretical approximation of the fundamental band gap.[17] However, it's important to note that the eigenvalues of the Kohn-Sham orbitals in standard DFT calculations do not directly correspond to ionization potentials and electron affinities (a limitation known as Koopmans' theorem not being strictly valid for DFT).[16] More advanced methods like Time-Dependent DFT (TD-DFT) are often used to calculate electronic excitation energies, which can provide a more accurate comparison to the optical band gap measured by UV-Vis spectroscopy.[1]
Methodology for DFT Calculations
Molecular Geometry Optimization : The first step is to find the lowest energy structure of the molecule (e.g., 9-anthracenemethanol). This is typically done in a simulated gas phase or with a solvent model.
Selection of Functional and Basis Set : The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.
Functional : The functional approximates the complex exchange-correlation energy. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are very common as they mix a portion of exact Hartree-Fock exchange with DFT exchange, often yielding good results for electronic properties.[8][18][19]
Basis Set : The basis set is a set of mathematical functions used to build the molecular orbitals. Sets like 6-311G(**) provide a good balance between accuracy and computational cost for molecules of this size.[8][20]
Energy Calculation : Once the geometry is optimized, a single-point energy calculation is performed to determine the energies of all molecular orbitals, including the HOMO and LUMO.
Band Gap Calculation : The theoretical HOMO-LUMO gap is the difference between the energy of the LUMO and the energy of the HOMO:
Eg = E_LUMO - E_HOMO
Excitation Energy Calculation (TD-DFT) : To compare with UV-Vis data, a TD-DFT calculation is performed. This simulates the electronic transitions and provides the energies and oscillator strengths of these transitions. The lowest energy transition with a significant oscillator strength corresponds to the optical band gap.[20]
Visualization of HOMO-LUMO Concept
Caption: The HOMO-LUMO energy gap (Eg).
Part 3: Data Comparison for 9-Anthracenemethanol
A study by Kou et al. provides both experimental and theoretical data on the electronic spectrum of 9-anthracenemethanol.[20] The experimental UV-Vis spectrum was recorded in ethanol, while the theoretical calculations were performed using TD-DFT with the B3LYP functional and the 6-311G(**) basis set.[8][20]
Note: The experimental band gap is estimated from the onset of the absorption spectrum, which is at a longer wavelength (lower energy) than the peaks. The theoretical value corresponds to the calculated lowest-energy electronic transition.
Part 4: Discussion and Analysis
The comparison reveals a good correlation between the experimental and theoretical results for 9-anthracenemethanol. The calculated lowest energy transition at 3.35 eV falls within the range of the experimentally observed absorption peaks (3.20 - 3.55 eV).[20] This demonstrates the utility of the B3LYP/6-311G(**) level of theory for predicting the electronic properties of such anthracene derivatives.
However, discrepancies between experimental and theoretical values are common and can be attributed to several factors:
Solvent Effects : The experimental measurements were performed in an ethanol solution, whereas the DFT calculations are often performed in a simulated gas phase or with an idealized solvent model. The polarity of the solvent can stabilize the ground and excited states differently, leading to shifts in the absorption spectrum.[20]
Vibrational Broadening : Experimental spectra show broad absorption bands due to vibrational and rotational energy levels, while theoretical calculations often report a single vertical transition energy (a sharp line).
Functional Approximations : The exchange-correlation functional used in DFT is an approximation. While hybrid functionals like B3LYP are generally reliable, they can sometimes underestimate or overestimate excitation energies depending on the molecular system.[17] For some organic semiconductors, the mean absolute error of DFT functionals for predicting the transport band gap can be around 0.30 eV.[17]
For drug development professionals, understanding these nuances is critical. For instance, the HOMO level relates to a molecule's ability to donate electrons and is relevant for antioxidant properties or interactions with biological targets. The LUMO level relates to electron-accepting ability, which is important in processes like photodynamic therapy where the molecule must be excited by light. The band gap itself determines the color of the compound and the energy of light required to trigger a photochemical reaction.
Conclusion
This guide has detailed the primary experimental and theoretical methodologies for determining the electronic band gap of 9-anthracenemethanol, a close analog to 10-ethyl-9-anthracenemethanol. Both UV-Vis spectroscopy and cyclic voltammetry provide robust experimental data, while Density Functional Theory offers powerful predictive capabilities. The presented data shows a strong agreement between experimental results and TD-DFT calculations using the B3LYP functional, validating this theoretical approach for anthracene derivatives. A thorough understanding of both approaches, including their inherent strengths and limitations, provides researchers with a comprehensive toolkit for the design and characterization of novel organic materials for a wide array of scientific and pharmaceutical applications.
References
Open Research Oklahoma. (n.d.). Calculating Band Structures for Organic Semiconductors. Retrieved from [Link]
Liberty University. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Retrieved from [Link]
The Journal of Chemical Physics. (2024, May 8). Predicting fundamental gaps accurately from density functional theory with non-empirical local range separation. AIP Publishing. Retrieved from [Link]
ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]
ResearchGate. (n.d.). Experimental and DFT studies on the vibrational and electronic spectra of 9-anthracenemethanol | Request PDF. Retrieved from [Link]
Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING*. Retrieved from [Link]
YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]
PubMed. (2012, October 15). Experimental and DFT studies on the vibrational and electronic spectra of 9-anthracenemethanol. Retrieved from [Link]
CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 9-Anthracenemethanol. PubChem. Retrieved from [Link]
PMC. (2026, March 4). Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Retrieved from [Link]
Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
EPJ Web of Conferences. (n.d.). Predicting band gaps of semiconductors with quantum chemistry. Retrieved from [Link]
RSC Publishing. (n.d.). Density functional theory calculations for the band gap and formation energy of Pr4−xCaxSi12O3+xN18−x; a highly disordered compound with low symmetry and a large cell size. Retrieved from [Link]
Frontiers. (2021, November 16). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Retrieved from [Link]
MMRC. (n.d.). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. Retrieved from [Link]
Wikipedia. (n.d.). 9-Anthracenemethanol. Retrieved from [Link]
IOPscience. (n.d.). Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. Retrieved from [Link]
NIST. (n.d.). 9-Anthracenemethanol. NIST Chemistry WebBook. Retrieved from [Link]
ACS Publications. (2025, July 11). Electron-Impact Resonances of Anthracene in the Presence of Methanol: Does the Solvent Identity Matter?. Retrieved from [Link]
PMC. (n.d.). Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods. Retrieved from [Link]
A Guide to the Safe and Compliant Disposal of 9-Anthracenemethanol, 10-ethyl-
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper dispo...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of 9-Anthracenemethanol, 10-ethyl-, grounding procedural guidance in established safety protocols and an understanding of the compound's chemical and toxicological profile.
Understanding the Hazard Profile: Why Proper Disposal is Critical
9-Anthracenemethanol, 10-ethyl-, as a derivative of anthracene, belongs to the class of polycyclic aromatic hydrocarbons (PAHs). While specific toxicological data for this ethyl-substituted variant is not extensively documented, the parent compound and related structures provide a strong basis for a cautious approach. Anthracene is known to be toxic to aquatic life and can have long-term adverse effects on the environment.[1][2] Some PAHs are also recognized as potential mutagens or carcinogens.[3] Therefore, the primary objective in the disposal of 9-Anthracenemethanol, 10-ethyl- is to prevent its release into the environment and to ensure the safety of all personnel involved in the handling and disposal process.
The following table summarizes key safety and property information for the related compound, 9-Anthracenemethanol. This data underscores the necessity for careful handling and disposal.
Pre-Disposal Safety and Handling: The Foundation of a Safe Laboratory
Before initiating any disposal procedure, it is imperative to handle 9-Anthracenemethanol, 10-ethyl- with the appropriate safety measures. Adherence to these protocols minimizes the risk of exposure and accidental release.
Personal Protective Equipment (PPE)
A fundamental aspect of chemical safety is the consistent and correct use of PPE. When handling 9-Anthracenemethanol, 10-ethyl-, the following should be considered standard practice:
Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]
Hand Protection: Use chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[4][6]
Body Protection: A standard laboratory coat is essential to protect against incidental skin contact.[4]
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1][4]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
Containment: For solid spills, carefully sweep up the material to avoid generating dust.[1][6] For solutions, absorb with an inert material.
Collection: Place the contained material into a clearly labeled, sealable container for hazardous waste.[1][4]
Decontamination: Clean the spill area thoroughly.
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol for 9-Anthracenemethanol, 10-ethyl-
The guiding principle for the disposal of 9-Anthracenemethanol, 10-ethyl- is that it should be managed as hazardous chemical waste. On-site chemical neutralization is not recommended without specific, validated protocols and the approval of your institution's EHS department, as incomplete reactions can produce other hazardous byproducts. The following protocol outlines the standard and safest approach.
Step 1: Waste Segregation and Identification
Proper segregation of chemical waste is critical for safe disposal and regulatory compliance.
Designated Waste Stream: 9-Anthracenemethanol, 10-ethyl- waste should be collected in a dedicated, properly labeled hazardous waste container.
Compatibility: Do not mix this waste with other incompatible waste streams. It is generally incompatible with strong oxidizing agents.[7]
Physical State:
Solid Waste: Collect pure solid 9-Anthracenemethanol, 10-ethyl- and any grossly contaminated disposable labware (e.g., weigh boats, contaminated gloves) in a designated solid waste container.
Liquid Waste: If dissolved in a solvent, collect it in a liquid waste container designated for halogenated or non-halogenated organic solvents, depending on the solvent used. Clearly label the container with all chemical constituents.
Step 2: Proper Containerization and Labeling
The integrity and labeling of your waste container are paramount for the safety of laboratory personnel and waste handlers.
Container Selection: Use a container that is chemically compatible with 9-Anthracenemethanol, 10-ethyl- and any solvents. High-density polyethylene (HDPE) containers are a common and suitable choice. The container must have a secure, leak-proof lid.
Labeling: The waste container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "9-Anthracenemethanol, 10-ethyl-" and any other chemical components (e.g., solvents) with their approximate concentrations.
The primary hazards associated with the waste (e.g., "Irritant," "Environmental Hazard").
The date the waste was first added to the container.
The name and contact information of the generating researcher or lab.
Step 3: Accumulation and Storage
Hazardous waste must be stored safely and in compliance with institutional and regulatory guidelines.
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion and prevent spills.
Step 4: Arranging for Professional Disposal
The final and most critical step is to ensure the waste is transferred to a licensed hazardous waste disposal company.
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal. They will have established procedures for the collection and disposal of hazardous chemical waste.
Schedule a Pickup: Follow your institution's protocol to schedule a waste pickup. Provide them with all necessary information about the waste stream.
Documentation: Complete any required waste manifests or tracking forms provided by your EHS office. This documentation is a legal requirement and ensures a clear chain of custody for the hazardous waste.
The decision-making process for the disposal of 9-Anthracenemethanol, 10-ethyl- can be visualized in the following workflow diagram.
Disposal workflow for 9-Anthracenemethanol, 10-ethyl-.
Conclusion: A Commitment to Safety and a Sustainable Scientific Future
The responsible disposal of chemical waste is a non-negotiable aspect of professional scientific conduct. For 9-Anthracenemethanol, 10-ethyl-, and other polycyclic aromatic hydrocarbons, the potential for environmental harm necessitates a rigorous and compliant disposal strategy. By adhering to the procedures outlined in this guide—from meticulous pre-disposal handling to the final transfer to a licensed waste management service—researchers can ensure the safety of their colleagues, protect the environment, and uphold the highest standards of scientific integrity. Your commitment to these practices builds a foundation of trust and contributes to a safer and more sustainable scientific enterprise.
References
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EAWAG. (2005, March 21). Anthracene Degradation Pathway. Retrieved from [Link]
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